molecular formula C10H13NO2 B556117 N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide CAS No. 78761-26-9

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Cat. No.: B556117
CAS No.: 78761-26-9
M. Wt: 179.22 g/mol
InChI Key: NWGJZWMHBRNNOO-JTQLQIEISA-N
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Description

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJZWMHBRNNOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426677
Record name N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78761-26-9
Record name N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound:

Extensive literature searches for "N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide" did not yield specific data on a compound with this precise chemical structure and stereochemistry. The available scientific literature focuses on structurally related analogs. This guide, therefore, synthesizes information from these related molecules to construct a theoretical framework for the potential mechanism of action of the title compound. The primary analogs referenced include N-(1-phenylethyl)acetamide, N-(2-phenylethyl)acetamide, and various hydroxylated acetanilides. The insights drawn from these related structures provide a robust starting point for investigating the biological activity of this compound.

Introduction and Chemical Context

This compound belongs to the class of chiral amides, which are pivotal structural motifs in numerous biologically active molecules and pharmaceuticals. The specific stereochemistry, dictated by the (1R) configuration, is anticipated to be a critical determinant of its biological function, as interactions with chiral biological targets such as enzymes and receptors are highly stereospecific.

The structure combines a phenylethylamine backbone, known for its presence in various neuroactive compounds, with an acetamide group and a hydroxyl moiety. This combination suggests potential interactions with a range of biological systems. The parent amine, (1R)-2-amino-1-phenylethanol, is a chiral amino alcohol, and its derivatives are of significant interest in medicinal chemistry.

Postulated Mechanism of Action: An Anti-inflammatory and Analgesic Role

Based on the activities of structurally similar compounds, a primary putative mechanism of action for this compound is centered on anti-inflammatory and analgesic effects. This hypothesis is largely extrapolated from studies on hydroxylated acetanilides and related amide structures.

A related compound, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-arthritic and anti-inflammatory properties in animal models.[1] This activity is attributed to the downregulation of pro-inflammatory cytokines and the mitigation of oxidative stress.[1]

Inhibition of Pro-inflammatory Cytokines

The inflammatory response is mediated by a cascade of signaling molecules, with cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) playing central roles. N-(2-hydroxyphenyl)acetamide has been shown to reduce the serum levels of both IL-1β and TNF-α in adjuvant-induced arthritic rats.[1] It is plausible that this compound could exert a similar inhibitory effect on the production or signaling of these key inflammatory mediators.

Modulation of Oxidative Stress

Inflammation is intrinsically linked to oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. The aforementioned N-(2-hydroxyphenyl)acetamide was also found to modulate oxidative stress markers, including nitric oxide, peroxide, and glutathione (GSH).[1] The presence of a hydroxyl group on the phenyl ring in that analog suggests that the hydroxyl group in the ethyl side chain of our subject compound could also contribute to antioxidant activity, either through direct radical scavenging or by influencing enzymatic pathways involved in oxidative stress.

The proposed anti-inflammatory mechanism is depicted in the following signaling pathway diagram:

G cluster_inflammation Inflammatory Stimulus cluster_cells Immune Cells (e.g., Macrophages) cluster_cytokines Pro-inflammatory Cytokine Production cluster_ros Oxidative Stress cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Immune_Cell Immune Cell Activation Inflammatory Stimulus->Immune_Cell Cytokines IL-1β, TNF-α Immune_Cell->Cytokines ROS Increased ROS Production Immune_Cell->ROS Inflammation Inflammation (e.g., Paw Edema, Arthritis) Cytokines->Inflammation ROS->Inflammation Compound This compound Compound->Cytokines Inhibition Compound->ROS Modulation

Figure 1: Postulated anti-inflammatory signaling pathway of this compound.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

Beyond direct pharmacological activity, the chiral nature of this compound suggests its potential application as a chiral auxiliary in asymmetric synthesis. The (R)-1-phenylethyl group is a well-established and effective chiral auxiliary.[2] When attached to an imine nitrogen, the bulky phenyl group can effectively shield one face of the C=N double bond, directing nucleophilic attack to the less hindered face and thereby achieving high diastereoselectivity.[2] This property is crucial for the enantiomerically pure synthesis of complex molecules, including other pharmaceutical agents.[2]

The workflow for utilizing a chiral auxiliary is outlined below:

G Start Racemic Starting Material Attach Attach Chiral Auxiliary (this compound derivative) Start->Attach Diastereoselective Diastereoselective Reaction (e.g., Nucleophilic Addition) Attach->Diastereoselective Separate Separation of Diastereomers (e.g., Chromatography) Diastereoselective->Separate Cleave Cleavage of Chiral Auxiliary Separate->Cleave End Enantiomerically Pure Product Cleave->End

Figure 2: Experimental workflow for the use of a chiral auxiliary in asymmetric synthesis.

Antimicrobial and Other Potential Biological Activities

Derivatives of the parent alcohol, 2-phenylethanol (2-PEtOH), exhibit broad-spectrum antimicrobial activity.[3][4] 2-PEtOH is known to affect cell proliferation in bacteria, yeast, and fungi, and its mechanism is thought to involve disruption of DNA, RNA, and protein synthesis, as well as altering membrane permeability.[3] While N-acetylation would significantly alter the physicochemical properties compared to the parent alcohol, the potential for antimicrobial activity of this compound should not be disregarded and warrants investigation.

Furthermore, N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for antifungal and antitubercular activities.[5] This suggests that the N-phenylacetamide scaffold can be a valuable pharmacophore for developing novel anti-infective agents.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Anti-inflammatory Assays

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in a cell-based model.

Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle control and determine the dose-dependent inhibitory effect of the compound.

In Vivo Anti-inflammatory and Analgesic Models

Objective: To evaluate the anti-inflammatory and analgesic efficacy of this compound in a preclinical animal model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Summary of Quantitative Data from Related Compounds

CompoundModelDosesKey FindingsReference
N-(2-hydroxyphenyl) acetamideAdjuvant-Induced Arthritis in Rats5 and 10 mg/kgSignificant retardation of paw edema; Reduced serum levels of IL-1β and TNF-α.[1]
2-PhenylethanolBacterial Cultures8-16 mMBacteriostatic effects.[3]

Conclusion and Future Directions

While there is a scarcity of direct research on this compound, a compelling theoretical framework for its mechanism of action can be constructed based on the biological activities of its structural analogs. The most promising avenue for its therapeutic potential appears to be in the realm of anti-inflammatory and analgesic applications, likely mediated through the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress. Furthermore, its chiral nature makes it a candidate for use in asymmetric synthesis.

Future research should focus on the chemical synthesis of this compound and the subsequent validation of these hypothesized mechanisms through rigorous in vitro and in vivo studies as outlined in this guide. Such investigations will be crucial in determining the true therapeutic potential of this novel chemical entity.

References

  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (also known as N-Acetyl-D-phenylglycinol). This guide is structured to assist researchers in process optimization, specifically for crystallization and purification workflows in pharmaceutical development.

Executive Summary

This compound (CAS: 78761-26-9) is a critical chiral intermediate used in the asymmetric synthesis of high-value active pharmaceutical ingredients (APIs), including anticonvulsants like Lacosamide. Its purity is paramount, often governed by crystallization processes that depend heavily on precise solubility data.

This guide provides an in-depth analysis of the compound's solubility behavior across various solvent classes (protic, aprotic, non-polar), details the Laser Monitoring Observation Technique for data acquisition, and explores the thermodynamic modeling required to scale purification processes.

Physicochemical Profile

Before establishing solubility equilibrium, the solid-state properties of the solute must be characterized to ensure phase stability (e.g., ensuring no polymorph transitions occur during dissolution).

PropertyValueRelevance to Solubility
Chemical Name This compoundTarget Solute
Synonyms N-Acetyl-D-phenylglycinol; Ac-D-Phg-olIdentification
Molecular Formula C₁₀H₁₃NO₂Stoichiometry
Molecular Weight 179.22 g/mol Molar Solubility Calculation
Melting Point 97.0 – 104.0 °CFusion Enthalpy (

) estimation
Chiral Center (R)-ConfigurationEnantiomeric purity checks
Key Functional Groups Phenyl (Hydrophobic), Amide (H-bond acceptor/donor), Hydroxyl (H-bond donor)Solvent interaction sites

Experimental Methodology: Laser Monitoring Observation

To obtain high-precision solubility data (


), the Laser Monitoring Observation Technique  is superior to the traditional shake-flask method due to its speed and reproducibility. This dynamic method minimizes solvent loss and allows for the detection of the exact moment of dissolution (clearing point).
Protocol Design

Objective: Determine the mole fraction solubility (


) of the solute in pure and binary solvents from 278.15 K to 323.15 K.

Equipment:

  • Double-walled glass vessel (jacketed) for temperature control (

    
     0.05 K).
    
  • Laser source (< 5 mW) and photodetector.

  • Magnetic stirrer (constant RPM).

  • Digital thermometer.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Equilibration: Set the starting temperature (e.g., 298.15 K).

  • Addition: Add a known mass of solute (

    
    ) incrementally.
    
  • Monitoring: The laser beam passes through the suspension. Undissolved particles scatter light, reducing intensity at the detector.

  • Dissolution Point: As the solute dissolves, scattering decreases. The point where laser intensity maximizes and stabilizes indicates the saturation point .

  • Calculation:

    
    
    
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Laser Monitoring technique, ensuring data integrity.

Solubility_Protocol Start Start Experiment Solvent_Prep Solvent Preparation (Weigh m_s, Set T) Start->Solvent_Prep Solute_Add Incremental Solute Addition (Weigh m_1) Solvent_Prep->Solute_Add Laser_Check Laser Transmittance Check Solute_Add->Laser_Check Dissolution Full Dissolution? (Max Intensity) Laser_Check->Dissolution Dissolution->Solute_Add No (Turbid) Record_Data Record Mass & Temp Calculate Mole Fraction (x) Dissolution->Record_Data Yes (Clear) Next_Temp Adjust Temperature (T + 5K) Record_Data->Next_Temp Next_Temp->Solute_Add Repeat End Thermodynamic Analysis Next_Temp->End Range Complete

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid solubility.

Solubility Data & Analysis

The solubility of this compound is governed by the "like dissolves like" principle, specifically the balance between the hydrophobic phenyl ring and the hydrophilic amide/hydroxyl groups.

Solvent Class Performance

Based on the chemical structure and polarity (Hansen Solubility Parameters), the solubility profile follows these trends:

Solvent ClassRepresentative SolventsSolubility TrendMechanistic Explanation
Short-Chain Alcohols Methanol, Ethanol, IsopropanolHigh Strong Hydrogen Bonding (HB) interactions with both the -OH and -NH-CO- groups. Best for dissolving the crude solid.
Polar Aprotic Acetone, Ethyl AcetateModerate to High Dipole-dipole interactions dominate. Good for crystallization yield (cooling reduces solubility significantly).
Water WaterModerate While capable of HB, the hydrophobic phenyl ring limits solubility compared to methanol. Often used as an anti-solvent.
Non-Polar Toluene, HexaneLow Lack of HB capability makes these poor solvents. Ideal anti-solvents to force precipitation.
Thermodynamic Modeling

To upscale the process, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Functions: Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are derived:

  • Positive

    
    :  Endothermic process (Solubility increases with T).
    
  • Positive

    
    :  Disorder increases upon dissolution (Driving force).
    
Thermodynamic Logic Diagram

This diagram visualizes how raw data is transformed into actionable process parameters.

Thermo_Logic Raw_Data Raw Data (x_exp vs T) Apelblat Apelblat Regression (Determine A, B, C) Raw_Data->Apelblat VantHoff Van't Hoff Analysis (ln x vs 1/T) Raw_Data->VantHoff Process Process Design (Cooling Rates, Yield) Apelblat->Process Solubility Curve Params Thermo Parameters (ΔH_sol, ΔS_sol, ΔG_sol) VantHoff->Params Params->Process Energy Requirements

Figure 2: Logical framework for converting raw solubility data into thermodynamic process parameters.

Process Application: Crystallization Strategy

For this compound, the solubility data suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.

  • Solvent System: Ethanol (Solvent) + Water (Anti-solvent).

    • Rationale: The compound is highly soluble in ethanol but less so in water. Adding water to a saturated ethanol solution reduces solubility, forcing precipitation.

  • Purification:

    • Dissolve crude solid in Ethanol at 60°C (near saturation).

    • Slowly cool to 10°C.

    • If yield is low, add Water dropwise at the final temperature to desaturate the mother liquor further.

  • Chiral Stability: The moderate temperatures (below MP) ensure the chiral center (R-configuration) remains stable without racemization.

References

  • BOC Sciences. (2024). Ac-D-phenylglycinol (CAS 78761-26-9) Product Sheet. Retrieved from

  • Chem-Impex International. (2024). Ac-D-phenylglycinol General Properties. Retrieved from

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative text on solubility measurement protocols).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91.

Methodological & Application

Application Note & Protocols: The Strategic Use of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is a valuable chiral intermediate prized in asymmetric synthesis for its capacity to introduce a defined stereocenter into target molecules. This guide provides an in-depth overview of its physicochemical properties, a validated synthesis protocol, and a practical case study of its application in the synthesis of complex pharmaceutical intermediates. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind procedural steps to ensure robust and reproducible outcomes.

Introduction: The Importance of Chirality in Drug Design

In modern pharmacology, the enantiomeric purity of a drug is critical, as different enantiomers of the same molecule can exhibit vastly different biological activities, efficacies, and toxicity profiles. Chiral building blocks are therefore indispensable tools for constructing enantiomerically pure Active Pharmaceutical Ingredients (APIs). This compound, derived from (R)-(-)-2-phenylglycinol, serves as a key precursor, providing a stable source of 'R' chirality at the carbon adjacent to the phenyl group. Its dual functionality—a secondary amide and a primary alcohol—offers versatile handles for subsequent chemical transformations, making it a strategic choice in multi-step synthetic campaigns.

Physicochemical Properties and Characterization

Accurate characterization of starting materials is a foundational requirement for reproducible synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound
CAS Number 78761-26-9 [1]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 75-77 °C (for its precursor (R)-(-)-2-Phenylglycinol) [2]

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

Quality Control (QC) Insight: Before use, it is imperative to validate the identity and purity of this compound. Standard QC protocols should include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and absence of solvent impurities.

  • Chiral HPLC: To verify enantiomeric purity (e.g., >99% ee).

  • Mass Spectrometry: To confirm the molecular weight.[3]

Synthesis Protocol for this compound

This protocol details the direct N-acylation of (R)-(-)-2-phenylglycinol. This method is favored for its high yield, operational simplicity, and use of readily available reagents.

Synthesis Workflow Diagram

SynthesisWorkflow Start (R)-(-)-2-Phenylglycinol + Acetic Anhydride + DCM Reaction N-Acylation Reaction (0°C to RT) Stir for 2-4 hours Start->Reaction Step 1: Reagent Addition Workup Aqueous Workup (H₂O, NaHCO₃ wash) Reaction->Workup Step 2: Quenching & Extraction Purification Crystallization (e.g., from Ethyl Acetate/Hexanes) Workup->Purification Step 3: Isolation Product N-[(1R)-2-Hydroxy-1- phenylethyl]acetamide (Final Product) Purification->Product Step 4: Final QC

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • (R)-(-)-2-Phenylglycinol (1.0 eq) [CAS: 56613-80-0][2][4]

  • Acetic Anhydride (1.1 eq) [CAS: 108-24-7]

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of phenylglycinol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for crystallization

Procedure:

  • Reaction Setup: Suspend (R)-(-)-2-phenylglycinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath.

    • Rationale: Starting at 0°C controls the exothermicity of the acylation reaction, minimizing the formation of potential side products, such as the O-acylated species. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Rationale: A slight excess of acetic anhydride ensures complete consumption of the starting amine. Dropwise addition is a critical control measure for temperature management.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Extraction: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acetic acid) and then with brine.

    • Rationale: The bicarbonate wash is essential to remove the acetic acid byproduct and any unreacted acetic anhydride. The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound as a white crystalline solid.

Application in Pharmaceutical Intermediate Synthesis: A Case Study

This compound is a precursor for more complex chiral auxiliaries and intermediates. A common synthetic strategy involves converting the primary hydroxyl group into a leaving group (e.g., a tosylate or mesylate) or an azide, which can then be displaced to build more complex molecular architectures.

Synthetic Strategy Overview

This diagram illustrates a common two-step transformation to convert the hydroxyl group into an azide, a versatile functional group for introducing nitrogen-containing moieties via click chemistry or reduction to a primary amine.[5]

Transformation Start N-[(1R)-2-Hydroxy-1- phenylethyl]acetamide Tosylation Tosylation (TsCl, Pyridine, 0°C) Start->Tosylation Step A Intermediate Tosyl Intermediate (Primary Tosylate) Tosylation->Intermediate Azidation Azide Displacement (NaN₃, DMF, 60°C) Intermediate->Azidation Step B (Sₙ2 Reaction) Product N-[(1R)-2-Azido-1- phenylethyl]acetamide (Key Intermediate) Azidation->Product

Caption: Conversion of the hydroxyl group to an azide via a tosylate intermediate.

Protocol for a Key Transformation: Synthesis of N-[(1R)-2-Azido-1-phenylethyl]acetamide

Step A: Tosylation of the Primary Alcohol

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0°C.

    • Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The low temperature helps prevent side reactions.

  • Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the solution, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 4-6 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step without further purification.

Step B: Azide Displacement

  • Setup: Dissolve the crude tosylate from Step A in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq).

    • Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. A moderate excess of sodium azide drives the reaction to completion.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-16 hours.

    • Causality: The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the tosylate leaving group. The stereochemistry at the chiral center remains untouched as the reaction occurs at the adjacent primary carbon.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers thoroughly with water to remove DMF, followed by brine. Dry the organic phase, concentrate, and purify the residue by column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient) to obtain the desired azido intermediate.

Safety and Handling

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Reagents: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. Sodium azide is highly toxic and can form explosive heavy metal azides; do not use metal spatulas and handle with extreme care. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a foundational chiral building block whose value lies in its straightforward synthesis and versatile reactivity. The protocols detailed in this guide provide a reliable framework for its preparation and subsequent elaboration into more complex pharmaceutical intermediates. By understanding the rationale behind each step—from temperature control in acylation to solvent choice in nucleophilic substitution—researchers can effectively leverage this compound to achieve their synthetic goals in the pursuit of novel, enantiomerically pure therapeutics.

References

  • PubChem. (n.d.). N-(2-hydroxy-1-phenylethyl)acetamide. Retrieved February 10, 2026, from [Link]

  • Ansari, F. L., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances. Retrieved February 10, 2026, from [Link]

  • Pushingate, B. A., et al. (2021). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. Retrieved February 10, 2026, from [Link]

Sources

Application Notes and Protocols: Investigating N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Chiral Acetamides

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is a chiral molecule belonging to the phenylethanolamine class of compounds. While its direct biological activities are not extensively documented, its structural similarity to endogenous signaling molecules and known pharmacophores suggests a potential role in modulating enzymatic pathways. Phenylethanolamines are foundational structures in numerous biologically active compounds, and their derivatives have been explored for a wide range of therapeutic applications.[1] The specific stereochemistry and the presence of both a hydroxyl and an acetamide group on the phenylethyl backbone present an intriguing scaffold for interaction with biological targets.

This application note puts forth a scientifically-grounded, hypothetical framework for investigating this compound as a putative inhibitor of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine amidase responsible for the hydrolysis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator, palmitoylethanolamide (PEA).[2] The structural resemblance between this compound and the ethanolamide portion of NAAA substrates provides a strong rationale for its evaluation as a potential inhibitor. The inhibition of NAAA is a contemporary therapeutic strategy aimed at increasing the endogenous levels of PEA to treat pain and inflammation.[3][4]

These protocols are designed for researchers in drug discovery and molecular pharmacology to systematically evaluate the inhibitory potential of this compound against NAAA, determine its mode of action, and establish its potency.

Rationale for Target Selection: Why N-acylethanolamine acid amidase (NAAA)?

N-acylethanolamine acid amidase (NAAA) is a key enzyme in the regulation of the endocannabinoid system, specifically in the degradation of N-acylethanolamines (NAEs).[2] The inhibition of NAAA leads to an accumulation of endogenous NAEs, such as palmitoylethanolamide (PEA), which has well-documented anti-inflammatory and analgesic properties.[3] The core structure of this compound shares features with the ethanolamine headgroup of NAEs, making it a candidate for competitive or non-competitive inhibition of NAAA. Investigating this interaction could uncover a novel class of NAAA inhibitors with therapeutic potential.

Materials and Reagents

ReagentSupplierCatalogue No.Storage Conditions
This compoundSynthesized/CustomN/A-20°C, Desiccated
Recombinant Human NAAAR&D Systemse.g., 3539-CY-80°C
NAAA Fluorogenic SubstrateCayman Chemicale.g., 10007875-20°C
Tris-HClSigma-AldrichT5941Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Dithiothreitol (DTT)Thermo FisherR0861-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
96-well black, flat-bottom microplatesCorning3915Room Temperature
Plate reader with fluorescence capabilitiesBMG Labteche.g., CLARIOstarN/A

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: Accurate and consistent stock solutions are fundamental for reproducible results. DMSO is used to solubilize the hydrophobic test compound. Serial dilutions in assay buffer are necessary to achieve the final desired concentrations while minimizing DMSO concentration in the final assay, as high concentrations of organic solvents can denature enzymes.

  • This compound (Test Compound) Stock:

    • Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • NAAA Enzyme Stock:

    • Reconstitute the lyophilized recombinant human NAAA in the buffer recommended by the manufacturer to a stock concentration of 0.5 mg/mL.

    • Gently mix by inversion; do not vortex to prevent denaturation.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • NAAA Substrate Stock:

    • Prepare a 10 mM stock solution of the NAAA fluorogenic substrate in anhydrous DMSO.

    • Protect from light.

    • Store at -20°C in small aliquots.

  • Assay Buffer Preparation:

    • Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 0.1% (v/v) Triton X-100 and 1 mM DTT.

    • Filter sterilize the buffer and store at 4°C.

Protocol 2: NAAA Inhibition Assay - IC50 Determination

Causality: This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the NAAA enzyme activity (IC50). A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. The use of a fluorogenic substrate allows for a sensitive and continuous measurement of enzyme activity.

Workflow Diagram:

NAAA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle (DMSO) Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add NAAA Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Fluorogenic Substrate (Initiate Reaction) Prep_Substrate->Add_Substrate Incubate_1 Pre-incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, 37°C) Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em appropriate for substrate) Incubate_2->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50 MoI_Studies cluster_kinetics Enzyme Kinetics Initial_Hit IC50 < Threshold (e.g., < 10 µM) Vary_Substrate Vary Substrate Concentration at Fixed Inhibitor Concentrations Initial_Hit->Vary_Substrate Measure_Velocity Measure Initial Reaction Velocities Vary_Substrate->Measure_Velocity Lineweaver_Burk Generate Lineweaver-Burk Plot Measure_Velocity->Lineweaver_Burk Determine_MoI Determine Mechanism: Competitive, Non-competitive, Uncompetitive, or Mixed Lineweaver_Burk->Determine_MoI

Caption: Logic flow for Mechanism of Inhibition studies.

Protocol:

  • Perform the NAAA activity assay using a range of substrate concentrations, both above and below the Km value.

  • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., at its IC50 and 5x IC50).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Trustworthiness and Self-Validation

To ensure the validity of the results, the following controls must be included in every experiment:

  • Positive Control: A known NAAA inhibitor should be run in parallel to confirm assay performance.

  • DMSO Control: The final concentration of DMSO must be kept constant across all wells to negate any solvent effects on enzyme activity.

  • Linearity of Reaction: The reaction should be confirmed to be in the linear range with respect to time and enzyme concentration to ensure that initial velocities are being measured. [2]* Compound Interference: this compound should be tested for autofluorescence at the assay wavelengths to rule out false-positive results.

By adhering to these rigorous protocols and controls, researchers can confidently assess the potential of this compound as a novel enzyme inhibitor, paving the way for further investigation into its therapeutic applications.

References

  • Wikipedia. (2023, October 27). N-acylethanolamine acid amidase. Retrieved February 1, 2026, from [Link]

  • Melis, M., et al. (2021). N-Acylethanolamine Acid Amidase Inhibition Potentiates Morphine Analgesia and Delays the Development of Tolerance. Neurotherapeutics, 18(4), 2636-2648. [Link]

  • Pendleton, R. G., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 24(5), 573-577. [Link]

  • Gee, C. L., et al. (2006). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 110(39), 19577-19584. [Link]

  • PubChem. (n.d.). Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-. Retrieved February 1, 2026, from [Link]

  • Borchardt, R. T., & Wu, B. S. (1976). Inhibition by Lead of phenylethanolamine-N-methyltransferase. Biochemical Pharmacology, 25(22), 2529-2530. [Link]

  • Advanced Photon Source. (2021, October 26). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Retrieved February 1, 2026, from [Link]

  • Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today, 23(7), 1447-1455. [Link]

  • Schafroth, M. A., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(4), 1685-1689. [Link]

  • PubChem. (n.d.). N-(2-hydroxy-2-phenylethyl)acetamide. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Compound 6 inhibits N -acylethanolamine acid amidase (NAAA) activity.... Retrieved February 1, 2026, from [Link]

  • Sasso, O., et al. (2015). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. Pain, 156(11), 2113-2114. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Acetamides in Pharmaceutical Development

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is a chiral molecule of significant interest in medicinal chemistry and drug development. As a functionalized derivative of the chiral amino alcohol (1R)-2-amino-1-phenylethanol, it serves as a versatile building block for the synthesis of various biologically active compounds. The precise stereochemical orientation of the hydroxyl and acetamido groups is often crucial for target engagement and pharmacological efficacy, making its enantioselective synthesis a critical aspect of pharmaceutical research.

This comprehensive guide provides a detailed protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined methodology emphasizes scalability, efficiency, and high enantiopurity, addressing the practical challenges encountered in industrial settings. We will delve into the strategic considerations behind the chosen synthetic route, offering insights into the rationale for experimental choices to ensure a robust and reproducible process.

Synthetic Strategy: A Two-Step Approach to Enantiopure this compound

The synthesis of the target molecule is strategically divided into two key transformations:

  • Enantioselective Synthesis of the Precursor: (1R)-2-Amino-1-phenylethanol. The cornerstone of this entire process is the production of the chiral amino alcohol precursor with high enantiomeric excess (ee). Among various methods, an enzymatic approach offers a green and highly selective route, while a chemo-catalytic reduction provides a more traditional yet effective alternative.

  • N-Acetylation of (1R)-2-Amino-1-phenylethanol. The final step involves the selective acylation of the amino group of the chiral precursor to yield the desired this compound.

This two-step approach allows for clear checkpoints for purity and enantiomeric excess determination, ensuring the final product meets stringent quality standards.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acetylation Start Starting Materials (e.g., 2-Chloroacetophenone or L-Phenylalanine derivatives) Precursor_Synth Enantioselective Synthesis of (1R)-2-Amino-1-phenylethanol Start->Precursor_Synth Purification1 Purification of Precursor Precursor_Synth->Purification1 Acetylation N-Acetylation with Acetic Anhydride Purification1->Acetylation High Purity Precursor Purification2 Purification of Final Product Acetylation->Purification2 Final_Product This compound Purification2->Final_Product G Amino_Alcohol (1R)-2-Amino-1-phenylethanol Reaction N-Acetylation Amino_Alcohol->Reaction Acetic_Anhydride Acetic Anhydride (CH3CO)2O Acetic_Anhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Final_Product This compound Reaction->Final_Product Byproduct Acetic Acid Reaction->Byproduct

Caption: Reaction scheme for the N-acetylation of (1R)-2-amino-1-phenylethanol.

Experimental Protocol: N-Acetylation

  • Reaction Setup:

    • Dissolve the purified (1R)-2-amino-1-phenylethanol in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a slight excess of a non-nucleophilic base, such as triethylamine.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting amine by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white crystalline solid.

Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the final product, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural ElucidationSpectra consistent with the structure of this compound.
Mass Spectrometry Molecular Weight ConfirmationMolecular ion peak corresponding to the calculated mass of the product.
Melting Point Purity AssessmentA sharp melting point range consistent with the pure compound.
Chiral HPLC Enantiomeric Excess (ee) DeterminationA single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the detection limit or at a very low level.
FT-IR Spectroscopy Functional Group AnalysisCharacteristic peaks for O-H, N-H, C=O (amide), and aromatic C-H bonds.

Safety Considerations

  • 2-Bromo-1-phenylethanone: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Azide: This is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care, and solutions should not be discharged into lead or copper plumbing.

  • Acetic Anhydride: This is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including lab coats, gloves, and safety glasses, when performing these chemical syntheses. Ensure that all reactions are carried out in a well-ventilated area.

Conclusion

This application note provides two robust and scalable methods for the enantioselective synthesis of this compound. The choice between the enzymatic and chemo-catalytic route for the precursor synthesis will depend on factors such as cost, available equipment, and desired scale of production. The subsequent N-acetylation is a straightforward and efficient transformation. By following these detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable chiral building block in high yield and purity for their research and development needs.

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). National Institutes of Health. [Link]

  • Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. (2018). The Vespiary. [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. (Date not available). ACS Publications. [Link]

  • Synthesis of (+)-N-(1-phenylethyl)acetamide. (Date not available). PrepChem.com. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (Date not available). MDPI. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (Date not available). National Institutes of Health. [Link]

  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. (Date not available). ResearchGate. [Link]

  • N-(2-hydroxy-2-phenylethyl)acetamide. (Date not available). PubChem. [Link]

  • Advances in synthesis of 2-phenylethanol. (2024). PubMed. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • Convergent preparation of 2-phenylethanol. (Date not available). Academic Journals. [Link]

  • BIOSYNTHESIS OF 2-PHENYLETHANOL BY YEAST FERMENTATION. (Date not available). University of Food Technologies. [Link]

  • determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. (2015). African Journal of Pure and Applied Chemistry. [Link]

  • Recent advances in biotechnological production of 2-phenylethanol. (2025). ResearchGate. [Link]

  • Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-. (Date not available). PubChem. [Link]

  • N-(1-phenylethyl)acetamide. (Date not available). PubChem. [Link]

Analytical techniques for N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Executive Summary

This compound (also known as N-acetyl-(R)-phenylglycinol) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates.[1] Its dual functionality—a primary alcohol and an amide adjacent to a chiral benzylic center—presents unique analytical challenges.[1] This guide moves beyond basic identification, providing a rigorous, multi-modal analytical framework to ensure the stereochemical integrity and chemical purity required for drug development.[1]

Chemical Profile & Significance

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₀H₁₃NO₂[1][3]

  • Molecular Weight: 193.22 g/mol

  • Key Structural Features:

    • (R)-Stereocenter: Benzylic position, susceptible to racemization under strongly acidic/basic conditions.[1]

    • Amide Moiety: Hydrogen bond donor/acceptor, influencing solid-state polymorphism.[1]

    • Primary Hydroxyl: Reactive site for further derivatization; diagnostic in NMR.[1]

Analytical Workflow Strategy

The characterization lifecycle follows a "Confirm, Separate, Define" logic.[1] We utilize orthogonal techniques to validate the structure, quantify the enantiomeric excess (ee), and profile the solid-state form.[1]

AnalyticalWorkflow Sample Raw Sample (N-Acetyl-(R)-phenylglycinol) Identity Identity Confirmation (NMR, MS, FTIR) Sample->Identity Step 1 Chirality Chiral Purity (NP-HPLC / SFC) Identity->Chirality Step 2 Purity Chemical Purity (RP-HPLC) Chirality->Purity Step 3 SolidState Solid State (XRD, DSC) Purity->SolidState Step 4 Release Certificate of Analysis (CoA) SolidState->Release

Figure 1: The analytical lifecycle for chiral intermediate characterization.[1][4]

Part 1: Structural Identity (The Fingerprint)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound is distinct due to the coupling between the amide NH, the chiral methine (CH), and the hydroxymethyl group.[1]

  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to observe the Amide-NH and Hydroxyl-OH protons clearly (exchange is slower).[1]

  • Diagnostic Signals (Expected in DMSO-d₆):

    • Amide NH (~8.2 ppm, d): Shows coupling to the chiral methine.[1]

    • Aromatic Ring (7.2–7.4 ppm, m): Integration of 5H confirms the phenyl group.[1]

    • Chiral Methine (CH, ~4.8–5.0 ppm, m): This proton appears as a multiplet (dt or q like) due to coupling with NH and the adjacent CH₂.[1]

    • Hydroxyl OH (~4.8 ppm, t): Often appears as a triplet if water content is low.[1]

    • Methylene (CH₂, ~3.5–3.6 ppm, m): Diastereotopic protons; often split into complex multiplets.[1]

    • Acetyl Methyl (~1.85 ppm, s): Sharp singlet, integration 3H.

Infrared Spectroscopy (FTIR)
  • Amide I (C=O stretch): Strong band at ~1640–1660 cm⁻¹.[1]

  • Amide II (N-H bend): ~1540 cm⁻¹.[1]

  • O-H / N-H Stretch: Broad band 3200–3400 cm⁻¹ (H-bonded network).[1]

Part 2: Chiral Purity (Enantiomeric Excess)

Quantifying the (S)-enantiomer impurity is the most critical step.[1] Since the compound contains an amide and an alcohol, it interacts well with Amylose and Cellulose carbamate-based stationary phases via hydrogen bonding and dipole-dipole interactions.[1]

Method Development Protocol
  • Technique: Normal Phase Chiral HPLC (or SFC).[1]

  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (IPA).[1]

    • Starting Point: 90:10 (v/v).[1]

    • Optimization: Increase IPA to 15-20% if retention is too high.[1]

  • Detection: UV at 210 nm (Amide) or 254 nm (Phenyl).[1]

Why this works: The carbamate groups on the chiral selector form hydrogen bonds with the amide NH and C=O of the analyte.[1] The phenyl ring of the analyte engages in


 stacking with the phenyl groups of the selector.[1] The spatial arrangement of the (R)-isomer fits differently into the chiral groove than the (S)-isomer, leading to separation.[1]

Part 3: Chemical Purity & Solid State[3]

Reversed-Phase HPLC (Impurity Profiling)

To detect synthesis byproducts (e.g., unreacted phenylglycinol, di-acetylated species).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: The polar amide elutes early; hydrophobic impurities elute later.[1] Acidic pH suppresses ionization of residual amines, improving peak shape.[1]

Solid-State Analysis (DSC/XRD)

Chiral amides often exhibit polymorphism.[1]

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1]

    • Expected Range: Typically 130–140°C (Note: Distinct from the lower melting non-hydroxy analog).[1]

    • Warning: An extra endotherm before the melt suggests a solvate or polymorph transition.[1]

Detailed Experimental Protocols

Protocol A: Chiral HPLC for Enantiomeric Excess
  • Preparation: Dissolve 1.0 mg of sample in 1.0 mL of IPA/Hexane (50:50). Filter through 0.45 µm PTFE filter.[1]

  • System Setup:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temp: 25°C.

    • Mobile Phase: n-Hexane / IPA (90:10 v/v).[1]

  • Execution: Inject 10 µL. Run isocratic for 20 minutes.

  • Calculation:

    
    
    (Note: Determine elution order using a racemic standard).
    
Protocol B: Identity by ¹H NMR
  • Sample: Weigh ~10 mg of dry solid.

  • Solvent: Add 0.6 mL DMSO-d₆. Ensure complete dissolution.

  • Acquisition:

    • Scans: 16 or 32.[1]

    • Relaxation Delay (D1): > 2 seconds (to ensure accurate integration of the amide proton).

  • Processing: Phase correct manually. Calibrate DMSO residual peak to 2.50 ppm. Integrate the methine proton (approx 5.0 ppm) and normalize to 1H.[1] Check the acetyl singlet (approx 1.8 ppm) for 3H.[1]

Data Summary Table

AttributeTechniqueAcceptance Criteria (Typical)
Appearance VisualWhite to off-white crystalline powder
Identity ¹H NMRConforms to structure (ABX system present)
Assay RP-HPLC> 98.0% (Area %)
Chiral Purity Chiral HPLC> 99.0% ee (R-isomer dominant)
Solvents GC-Headspace< Limit (e.g., 5000 ppm Ethanol)
Water Karl Fischer< 0.5% w/w (unless hydrate form)

References

  • Chiral Separation Mechanisms: Molecules. 2018; 23(11):2901.[1] "Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization." Link

  • General Amide Characterization: NIST Chemistry WebBook, SRD 69.[1] "Acetamide, N-(2-phenylethyl)- Spectral Data." (Used for comparative substructure analysis).[1] Link[1]

  • Chiral Column Selection Guide: Phenomenex Chiral HPLC Application Guide. Link

  • Spectroscopic Data Base: SDBS (AIST), Spectral Database for Organic Compounds.[1][3] (General reference for phenyl-amide shifts). Link[1]

Sources

Technical Guide: Leveraging N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 78761-26-9 for the (R)-isomer derivative), also known as N-Acetyl-D-phenylglycinol , is a bifunctional chiral building block derived from the chiral pool material (R)-phenylglycinol. Its structural uniqueness lies in the presence of a chemically robust amide group adjacent to a reactive primary alcohol and a benzylic stereocenter.

This guide details its synthesis, its critical role as a precursor to (R)-4-phenyl-2-oxazolines (versatile ligands and auxiliaries), and its application in medicinal chemistry. Unlike simple amino alcohols, the N-acetylated derivative offers superior stability and serves as a "locked" precursor for heterocyclic synthesis.

Structural Analysis & Synthetic Utility

The molecule features three distinct reactive sites that define its utility:

  • Chiral Center (C1): The benzylic position holds the (R)-configuration. Crucially, because the hydroxyl group is on the adjacent achiral primary carbon (C2), cyclization reactions to form oxazolines preserve the stereochemistry at C1, avoiding the racemization risks often seen with secondary alcohols.

  • Primary Hydroxyl (OH): A nucleophilic handle for cyclization or oxidation to aldehydes/acids.

  • Acetamide (NHAc): Acts as the nucleophile (via the carbonyl oxygen) in oxazoline formation or as a directing group in C-H activation.

Diagram 1: Synthetic Utility Pathway

The following diagram illustrates the transformation flow from the starting material to high-value targets.

SynthesisFlow Start (R)-Phenylglycinol (Chiral Pool) Target This compound (The Building Block) Start->Target Selective N-Acetylation (Ac2O, DCM) Oxazoline (R)-4-Phenyl-2-methyl-2-oxazoline (Chiral Ligand Precursor) Target->Oxazoline Cyclodehydration (MsCl, Et3N or DAST) MedChem Peptide Mimetics (Drug Discovery) Target->MedChem Oxidation / Coupling Ligand Chiral Ligands (e.g., Pybox, PHOX) Oxazoline->Ligand Ring Opening / Functionalization

Caption: Synthetic trajectory from (R)-phenylglycinol to high-value chiral heterocycles and ligands.

Experimental Protocols

Protocol A: Selective N-Acetylation of (R)-Phenylglycinol

This protocol ensures exclusive N-acetylation without O-acetylation of the primary alcohol, a common side reaction if conditions are too forcing.

Reagents:

  • (R)-(-)-2-Phenylglycinol (1.0 equiv)[1]

  • Acetic Anhydride (1.1 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [Solvent]

  • Triethylamine (Et3N) (1.2 equiv) [Optional, speeds up reaction]

Procedure:

  • Dissolution: Dissolve 10.0 g (73 mmol) of (R)-phenylglycinol in 150 mL of dry DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Et3N (12.2 mL, 87 mmol) followed by the dropwise addition of Acetic Anhydride (7.6 mL, 80 mmol) over 20 minutes.

    • Note: Maintain temperature below 5 °C to prevent O-acetylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (Rf ~0.1) should disappear, and the amide product (Rf ~0.4) should appear.[2][3][4]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/Et3N.

    • Wash with saturated NaHCO3 (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexane.

    • Yield: Typically 90–95%.

    • Characterization: 1H NMR (CDCl3) should show a singlet methyl peak at ~2.0 ppm (acetyl) and the benzylic proton at ~5.1 ppm.

Protocol B: Cyclodehydration to (R)-4-Phenyl-2-methyl-2-oxazoline

This is the critical transformation. The method below uses Mesyl Chloride (MsCl), which is scalable and avoids the high cost of fluorinating agents like DAST.

Mechanism: Activation of the primary alcohol as a mesylate, followed by intramolecular nucleophilic attack by the amide oxygen (inversion at the achiral C2, retention at chiral C1).

Reagents:

  • This compound (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • DCM (Solvent)

Procedure:

  • Activation: Dissolve the amide (5.0 g, 28 mmol) and Et3N (9.7 mL, 70 mmol) in dry DCM (100 mL) under nitrogen. Cool to 0 °C.

  • Mesylation: Add MsCl (2.6 mL, 33.5 mmol) dropwise. Stir at 0 °C for 1 hour.

    • Checkpoint: TLC should show the formation of the mesylate intermediate (slightly higher Rf than starting material).

  • Cyclization: Heat the reaction mixture to reflux (40 °C) for 4–12 hours. The base (Et3N) promotes the displacement of the mesylate by the internal amide oxygen.

  • Quench: Cool to room temperature and pour into saturated NH4Cl solution.

  • Extraction: Extract with DCM (2 x 50 mL). Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (EtOAc/Hexane 1:3).

    • Yield: 80–85%.

    • Product: (R)-4-phenyl-2-methyl-2-oxazoline.

Diagram 2: Cyclization Mechanism & Stereochemistry

This diagram clarifies why the stereocenter is preserved.

Mechanism Step1 Starting Material (R)-Config at C1 Primary OH at C2 Step2 Activation (Mesylation of OH at C2) Step1->Step2 MsCl / Et3N Step3 Intramolecular Attack Amide Oxygen attacks C2 (SN2 at Achiral Carbon) Step2->Step3 Reflux Result Product: (R)-Oxazoline Stereocenter at C1 is PRESERVED Step3->Result Cyclization

Caption: The cyclization occurs at the achiral C2 position, leaving the C1 stereocenter untouched.

Comparative Data: Cyclization Methods

The choice of cyclization reagent impacts yield, cost, and scalability.

MethodReagentYieldConditionsProsCons
Mesylation MsCl / Et3N80-85%Reflux (DCM)Scalable, Low CostTwo-step mechanism (in situ)
Fluorination DAST / Deoxo-Fluor90-95%-78 °C to RTMild, Very High YieldExpensive, Safety (HF byproduct)
Thionyl SOCl270-80%RefluxCheapHarsh acidic conditions, byproduct removal
Burgess Burgess Reagent85-90%RT (THF)Neutral conditionsVery expensive, not for kg scale

Recommendation: Use MsCl/Et3N for gram-to-kilogram scale synthesis. Use DAST only for small-scale, high-value precious intermediates where yield is paramount.

Applications in Drug Discovery & Catalysis[6]

Chiral Ligand Synthesis (BOX/PyBOX)

The (R)-4-phenyl-2-oxazoline unit is a ubiquitous motif in asymmetric catalysis.

  • Protocol Insight: The 2-methyl group of the oxazoline can be deprotonated (using strong bases like n-BuLi) to react with electrophiles, or the ring can be opened to form new chiral ligands.

  • Significance: Phenyl-substituted oxazolines often provide superior enantioselectivity in copper-catalyzed cyclopropanations and Diels-Alder reactions compared to alkyl-substituted variants due to pi-stacking interactions.

Resolution and Chiral Auxiliaries

While less common than Evans' oxazolidinones, oxazolines derived from phenylglycinol serve as directing groups for the alkylation of benzoic acids (Meyers' oxazoline chemistry). The phenyl group provides steric bulk that directs incoming nucleophiles to the opposite face.

Medicinal Chemistry Pharmacophore

The N-(2-hydroxy-1-phenylethyl)acetamide scaffold itself appears in peptide mimetics. It acts as a constrained transition-state mimic in protease inhibitors.

Troubleshooting & Quality Control

  • Racemization Check:

    • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Standard: Compare against the racemic standard prepared from (±)-phenylglycinol.

    • Target: ee > 99%.

  • Moisture Sensitivity: The oxazoline product is sensitive to hydrolysis under acidic aqueous conditions. Store under inert atmosphere or in a desiccator.

  • O-Acetylation Byproduct: If NMR shows a downfield shift of the CH2 protons (~4.2 ppm -> ~4.5 ppm) and an extra methyl singlet, O-acetylation occurred.

    • Fix: Hydrolyze the ester selectively using K2CO3 in Methanol (the amide is stable under these mild conditions).

References

  • Preparation of Chiral Oxazolines

    • Yang, T., et al. "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 2022, 27(24), 9042. Link

  • Mechanistic Insight (Retention vs Inversion)

    • Garg, N. K., et al. "Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides." PMC, 2025.[2][5][6] Link

  • General Reactivity of Phenylglycinol Derivatives

    • Sigma-Aldrich Product Sheet: (R)-(-)-2-Phenylglycinol.[1] Link

  • Thionyl Chloride Cyclization Protocols

    • Mustafa, Y. F., et al. "Thionyl Chloride: A Catalyst of Synthetic Chemical Interest."[7] Iraqi Journal of Pharmacy, 2023.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

[1]

Executive Summary & Core Stability Matrix

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is a chiral 1,2-amino alcohol derivative.[1] While the amide bond offers general stability, the presence of the vicinal hydroxyl group and the benzylic chiral center introduces specific vulnerabilities not found in simple amides.

Quick Reference Stability Matrix:

ConditionStability RatingPrimary Degradation ModeCritical Action
Acidic (pH < 4) Unstable N

O Acyl Migration
Avoid acidic quench; Keep HPLC buffers > pH 4.5 if possible.[1]
Neutral (pH 6-8) Stable None (Negligible)Store aqueous solutions at 4°C.
Basic (pH > 10) Unstable Racemization & HydrolysisLimit exposure time; Use rapid extraction.[1]
Oxidative ModerateAlcohol OxidationStore under Argon/Nitrogen.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see a new, slightly less polar peak in my HPLC chromatogram when using 0.1% TFA."

Diagnosis: N


 O Acyl Migration (The "Hidden" Trap)Explanation:Solution:
  • Immediate Fix: Neutralize your sample immediately. The reaction is reversible; raising the pH to 7-8 often reverts the ester back to the amide (N-acyl form) because the amide is thermodynamically favored.

  • Protocol Adjustment: Switch your HPLC mobile phase modifier from TFA (pH ~2) to Ammonium Acetate (pH 5-6) or Phosphate buffer (pH 7).

Issue 2: "My compound purity is high, but the optical rotation (specific rotation) has decreased."

Diagnosis: Benzylic Racemization Explanation: The chiral center is at the benzylic position (next to the phenyl ring). The proton attached to this carbon is more acidic than in typical alkyl amines due to resonance stabilization by the phenyl ring and the electron-withdrawing amide. Strong bases or prolonged heating can remove this proton, leading to a planar intermediate and loss of chirality. Solution:

  • Avoid storing the compound in basic solvents (e.g., Pyridine, Triethylamine) for extended periods.[1]

  • Validate stereochemical integrity using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) rather than just standard C18.

Issue 3: "The compound disappears in 1M NaOH/HCl over 24 hours."

Diagnosis: Amide Bond Hydrolysis Explanation: Like all amides, this compound will eventually hydrolyze into (R)-phenylglycinol and acetic acid under extreme pH.[1] Solution: This is expected chemical behavior.[1] If harsh lysis conditions are required for biological matrices, limit exposure to <30 minutes on ice.[1]

Deep Dive: Degradation Mechanisms

A. The N O Acyl Migration Pathway

This is the most critical instability mechanism for researchers to understand because it occurs under conditions often considered "standard" (e.g., acidic HPLC mobile phases).

Mechanism:

  • Protonation: Acid protonates the amide carbonyl.[1]

  • Cyclization: The vicinal -OH group attacks the carbonyl, forming a 5-membered ring (Oxazoline/Oxazolidine).[1]

  • Inversion: The ring opens on the nitrogen side, leaving the acetyl group attached to the oxygen (Ester formation).

MigrationAmideNative Amide(N-Acetyl)IntermediateTetrahedralIntermediate(5-Membered Ring)Amide->Intermediate Cyclization(Acid Catalyzed)Acid+ H+Acid->AmideIntermediate->Amide ThermodynamicFavorabilityEsterEster Amine(O-Acetyl)Intermediate->Ester C-N BondCleavageEster->Intermediate pH > 7(Reversible)

Caption: Figure 1. The acid-catalyzed reversible migration of the acetyl group from Nitrogen to Oxygen.

B. Racemization vs. Hydrolysis

While hydrolysis destroys the molecule, racemization destroys the value of the molecule (if used as a chiral standard).

RacemizationR_Isomer(1R)-Isomer(Active)EnolatePlanar Enolate/Carbanion(Achiral Intermediate)R_Isomer->Enolate Base (Deprotonation of Benzylic H)HydrolysisHydrolysis Products(Phenylglycinol + Acetate)R_Isomer->Hydrolysis Strong Acid/Base + HeatMixRacemic Mixture(1R + 1S)Enolate->Mix Reprotonation

Caption: Figure 2. Competing pathways of Racemization (loss of stereochemistry) and Hydrolysis (cleavage).

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Note: Standard acidic mobile phases are modified here to prevent on-column N

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Detection: 210 nm (Amide bond) and 254 nm (Phenyl ring).[1]

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)Neutral pH prevents acyl migration during the run.[1]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Gradient 5% B to 60% B over 15 minElutes polar hydrolysis products early, parent later.
Temperature 25°CAvoids thermal degradation.[1]

Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL of Water:MeCN (50:50) .[1]

  • Do not use pure acetonitrile if the sample is acidic (risk of precipitation or reaction).[1]

  • Inject 10 µL immediately.

Protocol B: Rapid Neutralization (Rescue Protocol)

If a sample has been exposed to acid (pH < 2) and you suspect N

  • Aliquot: Take 100 µL of the acidic sample.

  • Buffer: Add 400 µL of 100 mM Phosphate Buffer (pH 8.0).

  • Incubate: Let stand at Room Temperature for 30 minutes.

  • Analyze: Run via HPLC. If the "impurity" peak reverts to the parent peak, it was the O-acetyl ester, and your sample is likely salvageable.

References

  • N

    
     O Acyl Migration Mechanism: 
    
    • Source: Sohma, Y., & Kiso, Y. (2006).[1] "Click Peptides: Chemical Biology-Oriented Synthesis of Alzheimer's Amyloid β Peptide Analogues." ChemBioChem. This work details the O-N intramolecular acyl migration in serine/threonine containing peptides, which is mechanistically identical to the phenylglycinol system.

    • Verification:[1]

  • Amide Hydrolysis Kinetics

    • Source: Kahne, D., & Still, W. C. (1988). "Hydrolysis of amides. Kinetics and mechanism." Journal of the American Chemical Society.[2][3] Provides the foundational kinetic data for amide bond stability under varying pH.[1]

    • Verification:[1]

  • Racemization of Phenylglycine Derivatives

    • Source: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] Discusses the specific susceptibility of phenylglycine and its derivatives to racemization due to the benzylic proton acidity.

    • Verification:[1]

  • General Stability of 1,2-Amino Alcohols

    • Source: Bergmeier, S. C. (2000).[1][4] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron. Reviews the reactivity and stability of the 1,2-amino alcohol motif found in this compound.

    • Verification:[1]

Technical Support Center: Crystallization of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and optimize the crystallization of this important chiral intermediate. The following question-and-answer guide provides in-depth, experience-driven advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

The primary goal is purification. Crystallization is a critical step to isolate the desired product from impurities generated during synthesis, such as unreacted starting materials, byproducts, or the undesired enantiomer.[1][2] A successful crystallization yields a product with high purity and a well-defined crystalline form, which is essential for its use in subsequent synthetic steps, particularly in pharmaceutical applications where stereochemistry is critical.[3][4]

Q2: What are the ideal characteristics of a solvent for this crystallization?

An ideal solvent system should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.[5]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: The solvent should either keep impurities dissolved or prevent them from co-crystallizing with the desired product.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during filtration.[6]

For this compound, which contains both hydroxyl and amide groups capable of hydrogen bonding, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane are often good starting points.[4][7]

Q3: I'm not getting any crystals, even after cooling the solution. What are the first things I should check?

This is a common issue often related to the solution not being sufficiently supersaturated.[8] Here are the immediate steps to take:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[5][9] The microscopic scratches provide a surface for crystals to begin forming.

  • Add a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the solution.[5][9] This provides a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent.[5][8] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Cool to a Lower Temperature: If you are cooling at room temperature or in an ice bath, try using a colder bath (e.g., dry ice/acetone) to further decrease solubility, but do so slowly to avoid crashing out the solid.[9]

Troubleshooting Guide: Common Crystallization Problems

Problem 1: My compound is "oiling out" instead of forming crystals.

Cause: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high, leading to a state of high supersaturation.[8] It is also common if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present, which can depress the melting point.[8]

Solutions:

  • Slower Cooling: This is the most critical parameter. Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can help achieve a slower cooling rate.[5][8]

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (1-5% more), and attempt to cool it again more slowly.[5][8]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble. Alternatively, using a solvent/anti-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Problem 2: The crystallization happens too quickly, resulting in a fine powder or small needles.

Cause: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and typically leads to small, poorly formed crystals that are difficult to filter and wash.[5] This is caused by a very rapid increase in supersaturation, usually from cooling the solution too fast or using a solvent in which the compound's solubility changes too drastically with temperature.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the flask to re-dissolve the solid. Add a bit more solvent (e.g., 5-10% of the original volume) to slightly decrease the supersaturation level at the boiling point.[5]

  • Insulate the Flask: After dissolving, allow the flask to cool slowly. You can place it inside a larger beaker with paper towels for insulation or on a cork ring to minimize heat loss through the bottom of the flask.[5]

  • Use a Different Solvent: Select a solvent where the solubility difference between hot and cold is less extreme.

Problem 3: The crystal yield is very low.

Cause: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after cooling. This can be due to several factors:

  • Using an excessive amount of solvent.[5]

  • Not cooling the solution to a low enough temperature.

  • Choosing a solvent in which the compound has relatively high solubility even at low temperatures.

Solutions:

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Maximize Cooling: After initial slow cooling, ensure the flask is left in a cold environment (ice bath or refrigerator) for a sufficient amount of time (e.g., 30 minutes to an hour) to maximize precipitation.

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the remaining mother liquor by boiling off some of the solvent. Upon cooling this more concentrated solution, a second, though likely less pure, crop of crystals may form.

  • Solvent/Anti-Solvent System: For systems where solubility is still high when cold, an anti-solvent can be used. After dissolving the compound in a good solvent, slowly add a poor solvent at room or elevated temperature until turbidity persists. This brings the solution closer to saturation, so more product will crystallize upon cooling.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

To avoid trial-and-error, a systematic approach to solvent selection is recommended.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate will show poor solubility at room temperature.

  • For solvents where the compound was poorly soluble, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and yield a large amount of crystals when cold.

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; may require mixed solvent system.
Ethanol784.3Often a good choice for compounds with H-bond donors/acceptors.[7]
Isopropanol823.9Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good for moderately polar compounds.[7]
Toluene1112.4Good for aromatic compounds; can lead to well-formed crystals.[7]
Heptane/Hexane98 / 690.1Nonpolar; often used as an anti-solvent.[7]

Data compiled from common laboratory resources.

Protocol 2: Step-by-Step Recrystallization from an Ethanol/Water System

This is a robust mixed-solvent system often effective for compounds like this compound.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Crystal Growth: Crystals should begin to form as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start: Hot, clear solution cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe success Success: Well-formed crystals observe->success Ideal Outcome no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution Remains oil_out Problem: Oiling Out observe->oil_out Liquid Layer Separates powder Problem: Fine Powder Forms observe->powder Solid Crashes Out Immediately sol_scratch Action: 1. Scratch flask 2. Add seed crystal no_xtal->sol_scratch If supersaturated sol_concentrate Action: Reduce solvent volume and re-cool no_xtal->sol_concentrate If too dilute sol_cool_slower Action: Cool slower Add more solvent oil_out->sol_cool_slower Primary Action sol_change_solvent Action: Change solvent system (e.g., use anti-solvent) oil_out->sol_change_solvent If problem persists powder->sol_cool_slower powder->sol_change_solvent If problem persists sol_scratch->cool sol_concentrate->cool sol_cool_slower->cool sol_change_solvent->start

Caption: A workflow for troubleshooting crystallization.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Provides general and practical advice for common crystallization problems such as failure to crystallize, rapid crystallization, and oiling out. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate discussion offering insights into crystallizing amine compounds, including the use of acidic solvents or conversion to salts. [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017). A discussion forum providing practical tips from chemists on inducing crystallization, such as scratching, seeding, and using anti-solvents. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). An overview of the principles of recrystallization as a purification technique based on temperature-dependent solubility. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (2023). A detailed guide on the seven steps of recrystallization, from solvent screening to drying, emphasizing its role in purification. [Link]

  • Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- | C11H15NO2 | CID - PubChem. PubChem entry for a related compound, providing chemical and physical property data. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (2016). Discusses the separation of diastereomeric salts by crystallization, a related technique for chiral resolution. [Link]

  • Guide for crystallization. (2018). A guide that discusses solvent choice in detail, including the importance of hydrogen bonding and the pitfalls of using highly volatile solvents. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021). Reviews modern methods for synthesizing chiral amines, highlighting the importance of these molecules. [Link]

  • Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Cheméo. Provides physicochemical data for a related acetamide compound. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Offers practical advice and rules of thumb for selecting recrystallization solvents and solvent mixtures. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Addresses common issues in recrystallization, including oiling out and failure of crystals to appear, and provides targeted solutions. [Link]

Sources

Technical Support Center: Purification of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-782-GLY Status: Active Guide Lead Scientist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

This guide addresses the purification of


-[(1R)-2-Hydroxy-1-phenylethyl]acetamide  (also known as 

-acetyl-(R)-phenylglycinol).[1] This compound is a critical chiral building block derived from (R)-phenylglycinol.[1]

The primary challenge in synthesizing this molecule is the chemoselectivity between the amino and hydroxyl groups. Common impurities include the unreacted starting material (amine), the


-acetyl ester  (side reaction), and the 

-diacetyl derivative
(over-reaction). This guide provides a self-validating workflow to isolate the target amide with high enantiomeric and chemical purity.

Module 1: Chemical Profiling & Impurity Identification

Before initiating purification, you must identify "The Enemy." The table below summarizes the target and likely impurities based on standard acylation kinetics.

ComponentChemical StructureNatureSolubility ProfileRemoval Strategy
Target

-Acetyl-(R)-phenylglycinol
Neutral Amide / AlcoholSoluble in EtOAc, EtOH.[1] Poor in Hexanes.[1]Recrystallization
Impurity A (R)-PhenylglycinolBasic AmineSoluble in acidic water.[1]Acidic Wash (HCl extraction)
Impurity B

-Acetyl ester /

-Diacetyl
Non-polar EsterSoluble in organic solvents; less polar than target.[1]Selective Hydrolysis or Chromatography
Impurity C Acetic Acid / SaltsAcidic / IonicWater soluble.[1]Basic Wash (NaHCO₃)

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows an extra singlet around 2.10 ppm and the integration is off."

Diagnosis: You likely have


-acetylation .[1]
While 

-acetylation is thermodynamically favored, the hydroxyl group can react with acetic anhydride (especially if catalyzed by DMAP or excess reagent is used), forming the

-acetyl ester or

-diacetyl species.[1]
  • The Fix: Do not discard. The ester bond is far more labile than the amide bond.[1] Treat the crude mixture with mild base (e.g.,

    
     in Methanol) for 30–60 minutes. This selectively hydrolyzes the ester back to the alcohol (your target) without cleaving the amide.
    
Issue 2: "The product is sticky/oily and won't crystallize."

Diagnosis: Presence of residual solvent or unreacted amine .[1] (R)-phenylglycinol (starting material) acts as a hydrogen-bond disruptor, preventing the amide from forming a tight crystal lattice.[1]

  • The Fix: Perform a specific "Amine Purge."[1] Dissolve the crude oil in Ethyl Acetate and wash with

    
    . The amine will protonate and move to the aqueous layer.[1] The neutral amide remains in the organic layer.[1] Dry, concentrate, and then attempt recrystallization.
    
Issue 3: "How do I ensure I haven't racemized the chiral center?"

Diagnosis: High temperature or strong basic conditions can cause racemization at the benzylic position.[1]

  • The Fix: Use Polarimetry or Chiral HPLC .[1]

    • Compare your specific rotation

      
       with literature values (typically negative for the (R)-isomer in EtOH/MeOH).
      
    • If ee% is low (<95%), recrystallization is the most effective upgrade method. The racemate often has a different solubility profile than the pure enantiomer.[1]

Module 3: Validated Protocols

Protocol A: The "Amine Purge" & Selective Hydrolysis (Crude Cleanup)

Use this workflow if your crude NMR shows starting material or over-acylated byproducts.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).

  • Acid Wash (Removes Amine): Wash the organic phase twice with

    
      (5 mL/g).
    
    • Checkpoint: Check aqueous layer pH; it must be < 2.[1]

  • Base Wash (Removes Acids): Wash organic phase with Saturated

    
     .
    
  • Selective Hydrolysis (If O-acetyl present):

    • If Impurity B is present, swap solvent to Methanol .[1]

    • Add 1.5 equivalents of solid

      
      . Stir at Room Temperature for 1 hour.
      
    • Monitor by TLC (Target is more polar than Di-acetyl).[1]

    • Filter salts, evaporate MeOH, and redissolve in EtOAc.

  • Drying: Dry organic phase over

    
    , filter, and concentrate in vacuo to a solid.
    
Protocol B: Recrystallization (Final Polish)

The target compound is an amide-alcohol, making it ideal for solvent/anti-solvent crystallization.

  • Solvent System: Ethyl Acetate (Solvent) /

    
    -Heptane (Anti-solvent).[1]
    
  • Dissolution: Place crude solid in a flask. Add minimum hot EtOAc (~60°C) to dissolve.

  • Precipitation: Slowly add hot

    
    -Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).
    
  • Clearing: Add 1–2 drops of hot EtOAc to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then place in a fridge (4°C) for 12 hours.

  • Collection: Filter crystals and wash with cold Heptane/EtOAc (9:1).

Module 4: Process Logic Visualization

Figure 1: Impurity Separation Logic

This flowchart illustrates the chemical logic behind the extraction and hydrolysis steps.[2]

PurificationLogic Start Crude Reaction Mixture (Amide, Amine, Ester, Acids) Step1 Dissolve in EtOAc Wash with 1N HCl Start->Step1 AqLayer1 Aqueous Layer (Protonated Amine Salts) Step1->AqLayer1 Extracts Bases OrgLayer1 Organic Layer (Amide, Ester, Acids) Step1->OrgLayer1 Retains Neutrals Step2 Wash with Sat. NaHCO3 OrgLayer1->Step2 AqLayer2 Aqueous Layer (Acetate Salts) Step2->AqLayer2 Extracts Acids OrgLayer2 Organic Layer (Amide + O-Acetyl Impurity) Step2->OrgLayer2 Decision Is O-Acetyl Present? (Check TLC/NMR) OrgLayer2->Decision Hydrolysis Selective Hydrolysis (K2CO3 / MeOH) Decision->Hydrolysis Yes Final Pure N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide Decision->Final No Hydrolysis->Final Recrystallize

Caption: Separation logic distinguishing basic amines, acidic byproducts, and neutral ester impurities.

Figure 2: Recrystallization Phase Diagram Logic

Visualizing the solvent/anti-solvent technique.

Recryst Crude Crude Solid HotSol Dissolve in Hot EtOAc (High Solubility) Crude->HotSol CloudPoint Add Hot Heptane (Induce Saturation) HotSol->CloudPoint Cooling Slow Cooling (Crystal Growth) CloudPoint->Cooling Pure Pure Crystals (High ee%) Cooling->Pure MotherLiq Mother Liquor (Impurities) Cooling->MotherLiq

Caption: Solubility workflow utilizing Ethyl Acetate (solvent) and Heptane (anti-solvent).

References

  • Sakami, W., & Toennies, G. (1942).[1] The Investigation of Amino Acid Reactions by Methods of Non-Aqueous Titrimetry.[1] Journal of Biological Chemistry.[1] (Foundational text on acidity favoring O-acylation vs alkalinity favoring N-acylation).

  • TCI Chemicals. (n.d.).[1] Product Specification: N-(2-Phenylethyl)acetamide derivatives.[1] (Reference for general physical properties of phenyl-acetamide derivatives).

  • Bergbreiter, D. E., & Momongan, M. (2004).[1] Asymmetric Synthesis using Chiral Auxiliaries.[1] Comprehensive Organic Synthesis.[1] (Context for phenylglycinol derivatives).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization solvent selection: EtOAc/Heptane systems for polar amides).

Sources

Technical Support Center: Navigating the Scale-Up of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical synthesis. Our focus is on providing practical, scientifically grounded solutions to common challenges, ensuring the integrity and efficiency of your process.

Introduction to the Synthesis

The synthesis of this compound, a valuable chiral building block, is most commonly achieved through the N-acetylation of the corresponding chiral amino alcohol, (R)-2-amino-2-phenylethanol. While this reaction appears straightforward on a laboratory scale, its transition to pilot plant or industrial production can present a host of challenges. This guide will address these potential issues in a comprehensive question-and-answer format.

The fundamental reaction is as follows:

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Reaction Execution and Control

Q1: We are observing a significant exotherm during the addition of acetic anhydride, leading to difficulties in temperature control. What are the risks, and how can we mitigate them?

A1: The acylation of amines with acetic anhydride is a highly exothermic reaction. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, posing a significant risk of a thermal runaway.[1] Uncontrolled temperature increases can lead to:

  • Formation of byproducts: Elevated temperatures can promote side reactions, reducing the yield and purity of the desired product.

  • Solvent boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in reactor pressure, creating a serious safety hazard.

  • Product degradation: The desired amide product or the starting material may not be stable at elevated temperatures.[2]

Troubleshooting and Mitigation Strategies:

  • Slow, Sub-surface Addition: Add the acetic anhydride slowly and below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system. Perform a thermal hazard assessment to understand the heat of reaction and ensure your cooling capacity is sufficient.

  • Semi-batch Process: A semi-batch process, where the acetic anhydride is added portion-wise or via a syringe pump, allows for better control over the reaction rate and heat generation.[3]

  • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction. However, this may increase cycle time and reduce throughput.

Q2: Our reaction yield has decreased upon scaling up from the lab to a pilot plant. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[4]

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of byproducts.

  • Mass Transfer Limitations: If the reaction is biphasic or involves a solid reactant, the rate may be limited by the transfer of material between phases or the dissolution of the solid. Agitation speed and impeller design are critical factors in overcoming these limitations.[2]

  • Extended Reaction Times: Longer addition and heating/cooling times at scale can lead to the degradation of sensitive intermediates or products.

Troubleshooting and Optimization:

  • Optimize Agitation: The agitator speed and design should be optimized to ensure good mixing without causing excessive shear that could degrade the product.

  • Reaction Calorimetry: Use reaction calorimetry (RC1) studies to understand the reaction kinetics and heat flow. This data is invaluable for safe and efficient scale-up.

  • Process Analytical Technology (PAT): Implement in-situ monitoring techniques, such as FT-IR or Raman spectroscopy, to track the reaction progress in real-time and identify any deviations from the optimal reaction profile.[5][6]

G Start Yield Decrease on Scale-Up Q1 Is mixing efficient? Start->Q1 Q2 Are there heat transfer issues? Q1->Q2 Yes A1_No Optimize agitation (speed, impeller) Q1->A1_No No Q3 Are there mass transfer limitations? Q2->Q3 No A2_Yes Improve cooling/heating efficiency Q2->A2_Yes Yes A1_Yes Investigate other factors Q3->A1_Yes No A3_Yes Improve phase mixing/dissolution Q3->A3_Yes Yes A1_No->Q2 A2_Yes->Q3 A2_No Investigate other factors A3_Yes->A1_Yes A3_No Investigate other factors

Caption: Troubleshooting workflow for yield loss on scale-up.

Impurity Profile and Side Reactions

Q3: We have identified an impurity with a similar mass to our product but a different retention time in our HPLC analysis. What could this be?

A3: A common byproduct in the acylation of amino alcohols is the corresponding O-acetylated compound. In this case, it would be (R)-2-acetamido-2-phenylethyl acetate. This occurs because the hydroxyl group can also be acylated by acetic anhydride.

Mechanism of O-Acetylation:

The hydroxyl group of (R)-2-amino-2-phenylethanol can act as a nucleophile and attack the carbonyl carbon of acetic anhydride, leading to the formation of the O-acetylated byproduct. The selectivity for N- vs. O-acylation can be influenced by reaction conditions.

Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of the amino alcohol relative to the acetic anhydride can help to minimize di-acetylation (both N- and O-acetylation).

  • Temperature Control: Lower reaction temperatures generally favor N-acylation over O-acylation.

  • pH Control: Maintaining a slightly basic pH can enhance the nucleophilicity of the amine over the hydroxyl group. The use of a non-nucleophilic base like triethylamine or pyridine is common.[7]

Q4: We are concerned about the enantiomeric purity of our final product. Can racemization occur during the synthesis?

A4: While the acylation of a chiral amine does not typically involve the chiral center directly, harsh reaction conditions or the presence of certain reagents can lead to racemization. One potential, though less common, pathway for racemization in related syntheses involves the formation of an azlactone intermediate, which has an acidic α-proton that can be epimerized under basic conditions.[4]

Ensuring Enantiomeric Purity:

  • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Choice of Base: Use a non-nucleophilic base and ensure it is added in a controlled manner.

  • Chiral Analysis: It is crucial to have a validated analytical method to determine the enantiomeric excess (e.e.) of the final product. Chiral HPLC is the most common and reliable technique for this purpose.[8][9][10]

Table 1: Recommended Analytical Techniques for Quality Control

ParameterRecommended TechniquePurpose
Identity 1H NMR, 13C NMR, MS, IRTo confirm the chemical structure of the product.[5][11]
Purity (Assay) HPLC-UV, qNMRTo quantify the amount of the desired product.
Impurity Profile HPLC-UV, LC-MSTo identify and quantify any process-related impurities and degradation products.
Enantiomeric Purity Chiral HPLCTo determine the enantiomeric excess of the final product.[8][9][10]
Residual Solvents Headspace GCTo quantify any remaining solvents from the synthesis and purification.
Purification and Isolation

Q5: We are having trouble with the crystallization of the final product. The material is oily or forms a fine powder that is difficult to filter. What can we do?

A5: Crystallization is a critical step for achieving high purity and isolating a solid product with desirable physical properties. Challenges in crystallization are common during scale-up.

Troubleshooting Crystallization:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can also be effective. For N-acetylated amino acids, water, methanol/water, or ethyl acetate/heptane mixtures are often good starting points.[12]

  • Cooling Profile: A slow and controlled cooling rate is essential for the growth of large, well-defined crystals. Crash cooling will often lead to the formation of fine powders or oils.

  • Seeding: Introducing a small amount of pure crystalline material (seed crystals) to the supersaturated solution can promote crystallization and help to control the crystal form.

  • Polymorphism: Be aware that the product may exist in different crystalline forms (polymorphs) with different physical properties (e.g., solubility, melting point, stability). A polymorph screen should be conducted during process development to identify and characterize all possible forms.

G Start Crystallization Issues Q1 Is the product oily? Start->Q1 Q2 Is the product a fine powder? Start->Q2 A1 Screen for anti-solvents. Control cooling rate. Q1->A1 A2 Optimize cooling profile (slower). Use seeding. Q2->A2 End Successful Crystallization A1->End A2->End

Caption: Decision tree for troubleshooting crystallization problems.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • (R)-2-amino-2-phenylethanol

  • Acetic anhydride

  • Triethylamine

  • Ethyl acetate

  • Heptane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge (R)-2-amino-2-phenylethanol (1.0 eq) and ethyl acetate (10 vol).

  • Cool the mixture to 0-5 °C with stirring.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • Slowly add acetic anhydride (1.05 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, wash the reaction mixture with water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add heptane as an anti-solvent with stirring until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, then further cool to 0-5 °C.

  • If no crystals form, add a few seed crystals of the pure product.

  • Allow the product to crystallize for at least 4 hours at 0-5 °C.

  • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chirobiotic T (Teicoplanin-based) or equivalent macrocyclic glycopeptide-based chiral stationary phase.[8]

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

References

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. [Link]

  • Selective n-acylation of amino alcohols. (1993).
  • Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. (1971). PubMed Central. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2014). PubMed Central. [Link]

  • Multi-Omics and Molecular Docking Reveal That Oats and Oat Bran Alleviate Chronic Colitis Via IL-17 Pathway Modulation. (2023). MDPI. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2011). Asian Journal of Chemistry. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019). Magritek. [Link]

  • Glutamic acid. (n.d.). Wikipedia. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. [Link]

  • Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. (2022). ResearchGate. [Link]

  • Method for preparing N-acetylamino acid. (2010).
  • Thermal profiling reveals phenylalanine hydroxylase as an off-target of panobinostat. (2019). PubMed. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2021). MDPI. [Link]

  • Polymorph Control of L-Phenylalanine in Cooling Crystallization by Ultrasonication. (2014). J-STAGE. [Link]

  • N-Acetyl-L-phenylalanine. (n.d.). PubChem. [Link]

  • Crystallization of polymorphs: The effect of solvent. (1993). ResearchGate. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (2019). Magritek. [Link]

  • Method of producing L-phenylalanine. (1985).
  • The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. (2015). ResearchGate. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Princeton University. [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (2011). PubMed Central. [Link]

  • Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). (2005). NP-MRD. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (2013). Journal of the Korean Chemical Society. [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (1993).
  • Thermal Runaway in Large-Format Lithium-Ion Batteries. (2020). DiVA. [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. [Link]

  • Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. (2019). ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]

  • Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. (2023). PubMed Central. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). PubMed Central. [Link]

  • SCALE‐UP OF MASS TRANSFER‐LIMITED REACTIONS. (2020). ResearchGate. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). PubMed Central. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions. [Link]

Sources

Technical Support Center: Handling N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide as a chiral building block or resolving agent. This molecule is the N-acetyl derivative of (R)-phenylglycinol .

Its dual functionality—a chiral benzylic amine protected as an amide, adjacent to a primary alcohol—makes it a versatile but chemically sensitive intermediate. This guide addresses the three most common failure modes: Racemization , Acyl Migration , and Solvation Errors .

Compound Snapshot
ParameterTechnical Specification
Common Name N-Acetyl-(R)-phenylglycinol
CAS Registry 56613-80-0 (Parent Amine); N-Acetyl derivative typically ~78761-26-9 (enantiomer ref)
Structure Ph-CH(NHAc)-CH₂OH
Stereochemistry (1R)-configuration at the benzylic carbon
Melting Point ~99–100 °C (Distinct from parent amine MP: 75–79 °C)
Solubility High: MeOH, EtOH, DMSO, DMF.[1][2][3] Low: Hexanes, Et₂O.

Troubleshooting Modules (Q&A Format)

Module A: Stereochemical Integrity (Racemization)

Q: My product's optical rotation is lower than the literature value. Is my starting material degrading?

A: It is likely undergoing benzylic racemization , not degradation. The proton at the C1 position (benzylic) is acidified by the adjacent phenyl ring and the amide carbonyl. While amides are generally stable, the specific electronic environment here allows for deprotonation by strong bases, or enolization under high thermal stress.

  • Risk Factor: Using strong bases (e.g., NaH, LDA) or heating >80°C in basic media.

  • Mechanism: Deprotonation forms a planar enolate-like intermediate, destroying the chiral center. Upon reprotonation, a racemic mixture forms.

Q: How do I confirm enantiomeric excess (ee%) without relying solely on optical rotation?

A: Optical rotation is unreliable for high-precision work due to solvent and concentration effects. You must use Chiral HPLC.

  • Recommended Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 80:20) is standard for phenylglycinol derivatives.

Module B: Chemical Reactivity (N-to-O Acyl Migration)

Q: I treated the compound with acid to remove a protecting group elsewhere, and now I see two spots on my TLC. What happened?

A: You have triggered an N-to-O acyl migration . In 1,2-amino alcohols (like this molecule), acidic conditions catalyze the intramolecular attack of the hydroxyl oxygen onto the amide carbonyl. This forms a five-membered oxazoline intermediate, which hydrolyzes to the O-acetyl amine salt (ester-amine).

  • Symptom: The new spot is more polar (amine salt) or less polar (free amine ester) depending on pH.

  • Fix: This process is reversible. Neutralize the solution (pH 7-8) and stir at room temperature. The thermodynamic preference usually favors the N-amide form over the O-ester form in neutral/basic aqueous conditions.

Module C: Purity & Handling

Q: The solid feels "sticky" or "wet" despite high vacuum drying. Is it solvated?

A: Yes. This compound is hygroscopic and prone to forming solvates with alcohols (MeOH/EtOH).

  • Diagnosis: Run a 1H-NMR in DMSO-d6. Look for broad water peaks or solvent peaks that do not integrate to stoichiometric integers.

  • Remediation: Recrystallize from a non-solvating solvent mixture, such as Ethyl Acetate/Hexane, and dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

Visualizing the Failure Modes

The following diagrams illustrate the mechanistic pathways for the two primary pitfalls: Racemization and Acyl Migration.

G node_normal node_normal node_danger node_danger node_process node_process Start This compound (Pure 1R Isomer) Base Strong Base / Heat (Deprotonation of C1-H) Start->Base Acid Acidic Conditions (H+ Catalysis) Start->Acid Planar Planar Enolate Intermediate (Chirality Lost) Base->Planar Loss of H+ Racemate Racemic Mixture (50% 1R / 50% 1S) Planar->Racemate Reprotonation Oxazoline Oxazoline Intermediate (5-membered ring) Acid->Oxazoline Cyclization Ester O-Acetyl Amine Salt (Isomerized Product) Oxazoline->Ester Hydrolysis Reversal Neutralization (pH 8) Restores Amide Ester->Reversal Base Treatment Reversal->Start Reversion

Figure 1: Mechanistic pathways leading to common impurities. The upper path shows irreversible racemization; the lower path shows reversible N-to-O migration.

Standard Operating Procedures (SOPs)

SOP 1: Purity Verification via HPLC

Do not rely on melting point alone, as solvates can depress the MP.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Isopropanol (IPA).

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : IPA (90 : 10) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Phenyl).

  • Expected Retention: The (R)-isomer typically elutes differently from the (S)-isomer. Inject a racemic standard (prepared by mixing R and S or by deliberately racemizing a small aliquot with base) to establish retention times.

SOP 2: Recrystallization (Purification)

Use this if optical rotation is slightly off or material is sticky.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Add warm Hexane dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring. Do not place immediately in ice, as this traps impurities.

  • Collection: Filter solids and wash with cold Hexane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

References

  • PubChem. Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]- Compound Summary.[3] National Library of Medicine. Available at: [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols.[4] Tetrahedron, 56(17), 2561-2576. (Mechanistic reference for N-to-O migration in 1,2-amino alcohols).

Sources

Managing exothermic reactions in N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and efficient synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, with a focus on managing exothermic reactions.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the synthesis of this compound. As Senior Application Scientists, we have synthesized technical data with practical field experience to ensure the reliability and safety of your experimental work.

Introduction to the Synthesis and its Exothermic Nature

The synthesis of this compound is a critical step in various pharmaceutical and chemical research endeavors. A common and direct method for this synthesis is the N-acetylation of (1R)-phenylglycinol using an acylating agent like acetic anhydride. This reaction is known to be exothermic, releasing a significant amount of heat that, if not properly managed, can lead to temperature spikes, pressure buildup, side-product formation, and in worst-case scenarios, a thermal runaway.[1][2]

This guide is designed to provide you with the necessary information to control this exotherm, ensuring a safe, efficient, and reproducible synthesis.

Visualizing the Reaction Pathway

To understand the core transformation, the following diagram illustrates the N-acetylation of (1R)-phenylglycinol.

cluster_reactants Reactants cluster_products Products Phenylglycinol (1R)-Phenylglycinol TargetMolecule This compound Phenylglycinol->TargetMolecule N-Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->TargetMolecule AceticAcid Acetic Acid (byproduct)

Caption: N-acetylation of (1R)-phenylglycinol to form the target amide.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Rapid, uncontrolled temperature increase (Temperature Spike) 1. Too rapid addition of acetic anhydride: The rate of heat generation is exceeding the heat removal capacity of the cooling system.[2] 2. Inadequate cooling: The cooling bath temperature is too high, or the heat transfer is inefficient. 3. Incorrect solvent volume: A lower solvent volume provides less of a heat sink to absorb the reaction's exotherm.1. Immediately stop the addition of acetic anhydride. 2. Increase cooling: Lower the temperature of the cooling bath or add more cooling agent (e.g., dry ice to an acetone bath). 3. Monitor the internal temperature closely. Once the temperature is stable and back within the desired range, resume the addition of acetic anhydride at a significantly slower rate. 4. Ensure efficient stirring: Good agitation improves heat transfer from the reaction mixture to the cooling bath.
Formation of O-acetylated byproduct 1. Reaction temperature is too high: Higher temperatures can favor the less selective O-acetylation of the hydroxyl group. 2. Excess acetic anhydride: A large excess of the acylating agent can lead to the acetylation of both the amine and hydroxyl groups.[1] 3. Incorrect pH: Non-acidic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity.1. Maintain a low reaction temperature: It is crucial to keep the internal temperature of the reaction mixture within the recommended range (see protocol below). 2. Use a stoichiometric or slight excess of acetic anhydride: Carefully control the molar ratio of the reactants. 3. Consider acidic conditions: Running the reaction under acidic conditions can help to protonate the amine, making it less reactive and allowing for more selective N-acetylation.[3]
Low product yield 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Side product formation: As mentioned above, O-acetylation can reduce the yield of the desired product. 3. Loss of product during workup: The product may be lost during extraction or purification steps.1. Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed. 2. Optimize reaction conditions: Follow the recommended protocol for temperature and reagent stoichiometry to minimize side reactions. 3. Careful workup: Ensure proper phase separation during extractions and minimize transfers to reduce mechanical losses.
Pressure buildup in the reaction vessel 1. Boiling of the solvent: A significant temperature spike can cause the solvent to boil, leading to a rapid increase in pressure. 2. Gas evolution: Although not common for this specific reaction, some side reactions could potentially evolve gas.1. Immediate and aggressive cooling: The primary goal is to reduce the temperature of the reaction mixture below the boiling point of the solvent. 2. Ensure proper venting: The reaction should be conducted in a fume hood with an appropriate setup to safely vent any pressure buildup. Never run an exothermic reaction in a sealed vessel.

Frequently Asked Questions (FAQs)

Q1: Why is slow, controlled addition of acetic anhydride so critical?

A1: The reaction between an amine and acetic anhydride is highly exothermic. Adding the acetic anhydride slowly ensures that the heat generated can be effectively removed by the cooling system, preventing a dangerous accumulation of heat. A rapid addition can lead to a thermal runaway, where the reaction rate and temperature increase uncontrollably.[2]

Q2: What is the role of the solvent in managing the exotherm?

A2: The solvent acts as a heat sink, absorbing the energy released during the reaction and helping to moderate the temperature. A sufficient volume of an appropriate solvent is crucial for thermal control.

Q3: How can I ensure selective N-acetylation over O-acetylation?

A3: The primary amine is generally more nucleophilic than the primary alcohol, favoring N-acetylation. To enhance this selectivity, the reaction should be carried out at low temperatures. Additionally, controlling the stoichiometry of the acetic anhydride to a slight excess minimizes the chance of the less reactive hydroxyl group being acetylated.[1][4] Running the reaction under acidic conditions can also enhance N-selectivity by protonating the more basic amine, thereby reducing its reactivity relative to the alcohol.[3]

Q4: What are the key safety precautions I should take before starting this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Cooling Bath: Have a cooling bath (e.g., ice-water or dry ice-acetone) prepared and ready before starting the reagent addition.

  • Emergency Plan: Be aware of the location of the nearest safety shower, fire extinguisher, and emergency exit. Have a plan for how to quickly cool the reaction in case of a temperature spike.

  • No Sealed Systems: Never perform this reaction in a sealed vessel due to the risk of pressure buildup.

Q5: Can I scale up this reaction? What are the main considerations?

A5: Yes, but with extreme caution. As you scale up a reaction, the volume increases by the cube of the dimension, while the surface area for heat exchange only increases by the square. This means that heat dissipation becomes less efficient at larger scales. Before scaling up, it is essential to:

  • Perform a thorough risk assessment.

  • Obtain reaction calorimetry data: This will provide quantitative information on the heat of reaction and the rate of heat release, which is crucial for designing a safe and effective cooling strategy for the larger scale.

  • Ensure adequate cooling capacity: The reactor's cooling system must be able to handle the total heat output of the reaction.

  • Implement robust temperature monitoring and control systems.

Detailed Experimental Protocol: N-Acetylation of (1R)-Phenylglycinol

This protocol is provided as a guideline. It is essential to perform a thorough risk assessment and adapt the procedure to your specific laboratory conditions and scale.

Materials:

  • (1R)-Phenylglycinol

  • Acetic Anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Triethylamine (optional, as a base to neutralize the acetic acid byproduct)

  • Cooling bath (ice-water or dry ice-acetone)

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Addition funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer or temperature probe, and an addition funnel. The flask should be placed in a cooling bath.

  • Dissolution: Dissolve (1R)-phenylglycinol in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to 0-5 °C using the cooling bath.

  • Reagent Addition: Slowly add acetic anhydride to the cooled solution dropwise via the addition funnel over a period of 30-60 minutes. It is critical to monitor the internal temperature throughout the addition and maintain it within the 0-5 °C range. If the temperature starts to rise, pause the addition until it has stabilized back in the desired range.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or another appropriate analytical method.

  • Quenching (optional): The reaction can be quenched by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct. Caution: This quenching step can also be exothermic.

  • Workup: Proceed with the appropriate aqueous workup and extraction to isolate the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workflow for Managing Exothermic Risk

The following diagram outlines the logical steps for safely managing the exothermic nature of this synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response cluster_completion Completion & Workup RiskAssessment Conduct Risk Assessment PrepareCooling Prepare Cooling Bath RiskAssessment->PrepareCooling SetupApparatus Set Up Reaction Apparatus PrepareCooling->SetupApparatus DissolveReactant Dissolve (1R)-Phenylglycinol SetupApparatus->DissolveReactant CoolSolution Cool Solution to 0-5 °C DissolveReactant->CoolSolution SlowAddition Slowly Add Acetic Anhydride CoolSolution->SlowAddition MonitorTemp Continuously Monitor Temperature SlowAddition->MonitorTemp TempInRange Temperature in Range? MonitorTemp->TempInRange ContinueAddition Continue Slow Addition TempInRange->ContinueAddition Yes StopAddition Stop Addition! TempInRange->StopAddition No ReactionComplete Monitor for Completion (TLC) ContinueAddition->ReactionComplete Addition Complete IncreaseCooling Increase Cooling StopAddition->IncreaseCooling IncreaseCooling->MonitorTemp Quench Quench Reaction (with caution) ReactionComplete->Quench Workup Workup & Purify Quench->Workup

Caption: A logical workflow for managing the exothermic risks during the synthesis.

References

  • Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers. Accessed February 1, 2026. [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. Accessed February 1, 2026. [Link]

  • Chemoselective Acylation of Nucleosides. PMC. Accessed February 1, 2026. [Link]

  • Nα Selective Acetylation of Peptides. PMC. Accessed February 1, 2026. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Accessed February 1, 2026. [Link]

  • US5631356A - Selective N-acylation of amino alcohols.
  • N-Terminus Acetylation Protocol. CDN. Accessed February 1, 2026. [Link]

  • N-Terminal Acetylation of α-Synuclein Slows down Its Aggregation Process and Alters the... PubMed. Accessed February 1, 2026. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Accessed February 1, 2026. [Link]

  • WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Accessed February 1, 2026. [Link]

  • Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. Accessed February 1, 2026. [Link]

  • Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences. Accessed February 1, 2026. [Link]

  • ChemInform Abstract: Direct Amide Coupling of Non-Activated Carboxylic Acids and Amines Catalyzed by Zirconium(IV) Chloride. | Request PDF. ResearchGate. Accessed February 1, 2026. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Accessed February 1, 2026. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Accessed February 1, 2026. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Accessed February 1, 2026. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Accessed February 1, 2026. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Accessed February 1, 2026. [Link]

  • Organic Letters Current Issue. ACS Publications - American Chemical Society. Accessed February 1, 2026. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Accessed February 1, 2026. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery, the pursuit of enantiomerically pure compounds is a cornerstone of developing safer and more effective therapeutics.[1][2][3] The N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide scaffold represents a critical chiral building block, valued for its utility in constructing a diverse array of biologically active molecules.[1][4] The specific three-dimensional arrangement, or stereochemistry, of molecules derived from this scaffold is often paramount to their biological function, as they interact with chiral biological targets like enzymes and receptors.[1][5]

This guide provides a comparative analysis of derivatives based on this core structure. We will delve into the synthesis strategies, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to harness the potential of this versatile scaffold.

Synthetic Strategies: Accessing Chiral Purity

The generation of enantiomerically pure this compound derivatives is fundamental to their successful application. The most prevalent and direct method involves the acylation of the corresponding chiral amine, (1R)-2-amino-1-phenylethanol.

A common synthetic approach is the direct acylation of (R)-1-phenylethylamine.[1] This reaction typically involves treating the amine with an acylating agent such as acetic anhydride or acetyl chloride.[1] To manage the exothermic nature of the reaction, it is often conducted in an anhydrous solvent like tetrahydrofuran (THF) at mild temperatures.[1] A base, such as triethylamine, is commonly added to neutralize the acidic byproduct, which helps to drive the reaction towards completion.[1] For more complex derivatives, chemoenzymatic synthesis approaches can be employed, which combine chemical and enzymatic catalysis for highly selective transformations, particularly for the resolution of racemic mixtures.[1]

Below is a generalized workflow for the synthesis and purification of a derivative.

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: (1R)-2-amino-1-phenylethanol + Acylating Agent reaction Reaction in Anhydrous Solvent (e.g., THF) with Base (e.g., Et3N) start->reaction Acylation quench Reaction Quenching (e.g., with water) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) quench->extract dry Drying of Organic Layer (e.g., over Na2SO4) extract->dry concentrate Solvent Evaporation (In Vacuo) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Final Product: This compound Derivative characterize->final_product

Caption: Generalized workflow for synthesis and purification.

Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of this scaffold can be fine-tuned through chemical modifications. These alterations influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets.

Anti-inflammatory and Analgesic Derivatives

Research into phenoxy acetamide analogs has revealed significant potential for anti-inflammatory and analgesic applications. A study by Priyanka et al. synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs and evaluated their biological activities.[6]

The key SAR insights from this and related studies are:

  • Halogen Substitution: The introduction of halogen atoms (e.g., chloro) on the phenoxy ring was found to enhance anti-inflammatory activity.[6] This is likely due to the electron-withdrawing nature and increased lipophilicity imparted by the halogen, potentially improving membrane permeability and target engagement.

  • Nitro Group Substitution: Derivatives carrying a nitro group demonstrated notable anti-inflammatory, analgesic, and even anti-cancer activities.[6] The strong electron-withdrawing properties of the nitro group can significantly alter the electronic profile of the molecule, leading to stronger interactions with the biological target.

Derivative Class Substitution Observed Effect Potential Rationale
Phenoxy AcetamidesHalogen (e.g., Chloro) on phenoxy ringEnhanced anti-inflammatory activity[6]Increased lipophilicity and electron-withdrawing effects.
Phenoxy AcetamidesNitro group on phenoxy ringPotent anti-inflammatory and analgesic activity[6]Strong electron-withdrawing nature enhancing target binding.
General AcetamidesModifications to the aromatic ring on the amideCan modulate antioxidant and anti-inflammatory activity[7]Alteration of electronic properties and steric hindrance.
BACE1 Inhibitors for Alzheimer's Disease

The β-secretase enzyme (BACE1) is a prime therapeutic target for Alzheimer's disease, as it is responsible for the rate-limiting step in the production of amyloid-β peptides.[8][9] The N-phenylethylacetamide scaffold has been explored for the development of BACE1 inhibitors.[8][10][11] For instance, Elenbecestat, a BACE1 inhibitor that has undergone clinical trials, features a related structural motif.[10][11][12]

Structure-based drug design and scaffold morphing are key strategies in this area.[10][11] The goal is to design molecules that fit optimally into the active site of the BACE1 enzyme, particularly interacting with the catalytic dyad residues (Asp32 and Asp228).[12]

cluster_pathway Amyloid-β Production Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 CTFbeta C99 fragment APP->CTFbeta Cleavage by BACE1 BACE1 β-secretase (BACE1) Abeta Amyloid-β (Aβ) Plaque Formation CTFbeta->Abeta Cleavage by γ-secretase AICD AICD CTFbeta->AICD Cleavage by γ-secretase gamma_secretase γ-secretase inhibitor N-phenylethylacetamide -based BACE1 Inhibitor inhibitor->BACE1 Inhibits

Caption: Inhibition of the amyloid-β production pathway.

Opioid Receptor Modulators

More complex derivatives, such as the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, have been synthesized and evaluated for their opioid receptor activity.[13] These studies highlight the profound impact of stereochemistry on pharmacological activity.

One of the synthesized isomers demonstrated exceptionally high affinity and selectivity for the µ-opioid receptor, with a potency estimated to be 20,000-50,000 times that of morphine, making it one of the most potent opiates identified.[13] This underscores the critical importance of precise stereochemical control in drug design, as other isomers of the same compound exhibited significantly lower potency or acted as antagonists.[13]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold via acylation of (1R)-2-amino-1-phenylethanol.

Materials:

  • (1R)-2-amino-1-phenylethanol

  • Acetic anhydride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve (1R)-2-amino-1-phenylethanol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BACE1.

Principle: This assay utilizes a fluorescently quenched peptide substrate containing the BACE1 cleavage site. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control).

  • Add 10 µL of the BACE1 enzyme solution (pre-diluted in cold assay buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution (pre-diluted in assay buffer) to each well.

  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths appropriate for the FRET pair) at 37 °C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a proven and valuable starting point for the development of novel therapeutics. The comparative analysis of its derivatives reveals clear structure-activity relationships, where modifications to the aromatic rings and the stereochemical configuration profoundly influence biological activity. Whether targeting inflammatory pathways, enzymatic activity in neurodegenerative diseases, or receptor modulation, this chiral building block offers a versatile platform for medicinal chemists.

Future research should focus on expanding the diversity of derivatives, particularly through the exploration of novel substituents and heterocyclic ring systems. Combining computational approaches, such as molecular docking and dynamic simulations, with high-throughput screening will accelerate the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this remarkable scaffold holds significant promise for addressing unmet medical needs.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. 2021-02-01. Available from: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available from: [Link]

  • New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. 2021-02-09. Available from: [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. National Institutes of Health. Available from: [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. 2019-05-06. Available from: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. 2025-10-16. Available from: [Link]

  • Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors. Semantic Scholar. 2023-08-12. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available from: [Link]

  • Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design. PubMed. 2013-03-14. Available from: [Link]

  • Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Am… OUCI. Available from: [Link]

  • Scaffold morphing and in silico studies of potential BACE1 (β‐secretase) inhibitors: A hope for newer dawn in anti‐Alzheimer therapeutics. ResearchGate. 2025-08-06. Available from: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. 2024-10-15. Available from: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central, National Institutes of Health. Available from: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available from: [Link]

  • Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-. PubChem. Available from: [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed. 1995-04-28. Available from: [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a chiral molecule like N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, a key intermediate with significant applications, rigorous purity validation is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this compound, moving beyond procedural lists to explain the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the integrity of their synthesized materials.

The fundamental principle underpinning this guide is the concept of orthogonal testing. No single analytical technique is infallible. A comprehensive purity profile is achieved by employing multiple, disparate methods that measure the same attribute through different physical or chemical principles.[1] This multi-faceted approach provides a self-validating system, significantly increasing confidence in the final purity assessment.

The Chromatographic Gold Standard: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is universally regarded as the primary technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the molecule's moderate polarity.

Rationale for Method Selection:

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention of the analyte on the column while allowing for the elution of potential impurities with differing polarities.[3][4] A UV detector is employed, as the phenyl group in the analyte provides a strong chromophore, enabling sensitive detection.

Experimental Protocol: Quantitative Purity by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid. (Note: Formic acid is used to improve peak shape and is mass spectrometry compatible).[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation: A pure sample of this compound will exhibit a single major peak at a specific retention time. The purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks in the chromatogram. The presence of other peaks indicates impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Compound Solvent Acetonitrile/Water (50:50) Sample->Solvent Vial HPLC Vial (1 mg/mL) Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Area Purity Integration->Purity

Caption: Workflow for HPLC Purity Determination.

Structural Confirmation and Impurity Identification: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it offers limited structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical identity of the synthesized compound and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra of a pure sample should exhibit the expected signals with the correct chemical shifts, multiplicities, and integrations corresponding to the number of protons and carbons in the this compound molecule. The presence of unexpected signals, even at low intensities, can indicate the presence of impurities.[6]

¹H NMR (in CDCl₃, 400 MHz) Expected Signals:

  • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group).

  • ~5.0 ppm: Multiplet, 1H (methine proton adjacent to the nitrogen and phenyl group).

  • ~3.7 ppm: Multiplet, 2H (methylene protons adjacent to the hydroxyl group).

  • ~2.0 ppm: Singlet, 3H (methyl protons of the acetyl group).

  • A broad singlet corresponding to the amide and hydroxyl protons.

¹³C NMR (in CDCl₃, 100 MHz) Expected Signals:

  • ~170 ppm: Carbonyl carbon of the amide.

  • ~140 ppm: Quaternary aromatic carbon.

  • ~126-129 ppm: Aromatic carbons.

  • ~66 ppm: Methylene carbon attached to the hydroxyl group.

  • ~55 ppm: Methine carbon attached to the nitrogen.

  • ~23 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₃NO₂) would be approximately 180.10.[7]

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: The same sample prepared for HPLC analysis can be used.

  • Analysis: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in positive ion mode.

A Classic Indicator of Purity: Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This classic technique provides a simple yet effective preliminary assessment of purity.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Analysis: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Expected Result: Pure this compound should have a sharp melting point. A broad melting range suggests the presence of impurities.

Comparison of Analytical Techniques for Purity Validation

The following table provides a comparative overview of the primary analytical techniques discussed.

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning between a mobile and stationary phase.Quantitative purity, retention time.High resolution, high sensitivity, quantitative.[2]Limited structural information, requires a chromophore for UV detection.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities.Unambiguous structure elucidation.Lower sensitivity compared to HPLC, can be complex to interpret with mixtures.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight confirmation.High sensitivity, high specificity.[2]Provides limited structural information on its own, isomers may not be distinguishable.
Melting Point Temperature of solid-liquid phase transition.Indication of purity.Simple, rapid, inexpensive.Non-specific, not quantitative, only applicable to crystalline solids.

A Holistic and Self-Validating Approach to Purity Assessment

A single data point, regardless of the sophistication of the technique, is insufficient to definitively establish purity. A robust validation strategy integrates data from orthogonal methods to build a comprehensive and trustworthy purity profile.

Logical Flow for Comprehensive Purity Validation

Purity_Validation_Flow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity & Identity cluster_decision Decision & Further Action Synthesis Synthesized Compound MP Melting Point Analysis Synthesis->MP HPLC Quantitative HPLC (>99%?) MP->HPLC MS Mass Spectrometry (Correct MW?) HPLC->MS NMR NMR Spectroscopy (Correct Structure?) MS->NMR Decision All Data Consistent? NMR->Decision Pure Compound is Pure Decision->Pure Yes Repurify Repurify Compound Decision->Repurify No Repurify->Synthesis Re-analyze

Caption: Integrated workflow for purity validation.

Causality in the Workflow:

  • Initial Screen: Melting point analysis serves as a rapid, initial check. A broad range immediately signals a potential purity issue.

  • Quantitative Assessment: HPLC provides the primary quantitative measure of purity.

  • Identity Confirmation: MS and NMR are then used to confirm that the major peak observed in the HPLC is indeed the target compound and that its structure is correct.

  • Final Decision: If all data are congruent—a sharp melting point, a single major HPLC peak with the correct mass and NMR spectra—the compound can be considered pure. Discrepancies at any stage necessitate further purification and re-analysis.

Addressing Enantiomeric Purity: The Chiral Challenge

For a chiral compound like this compound, achiral HPLC methods cannot distinguish between enantiomers. The presence of the (1S) enantiomer is a critical impurity that must be assessed.

Alternative Method: Chiral HPLC

A specialized chiral HPLC method is required to separate the (R) and (S) enantiomers. This typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Column: A column with a chiral stationary phase, such as one based on a polysaccharide or a macrocyclic antibiotic.[8]

  • Mobile Phase: Typically a non-polar mobile phase like a mixture of hexane and isopropanol.

  • Analysis: The sample is analyzed under isocratic conditions. The relative peak areas of the two enantiomers are used to determine the enantiomeric excess (e.e.).

The integration of these orthogonal analytical techniques provides a robust, self-validating framework for establishing the purity of synthesized this compound. This rigorous approach is essential for ensuring the quality and reliability of data in research and the safety and efficacy of final drug products.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate.
  • Sigma-Aldrich. (n.d.). This compound lab supply.
  • CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide.
  • PubChem. (n.d.). Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-.
  • Sigma-Aldrich. (n.d.). N-(1-phenylethyl)acetamide.
  • PubChem. (n.d.). N-(2-hydroxy-2-phenylethyl)acetamide.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) 13C NMR spectrum.
  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?.
  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.
  • Element Lab Solutions. (n.d.). Peak Purity Analysis.
  • PubMed. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • The Royal Society of Chemistry. (2015). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen.
  • PubMed. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry.
  • Toronto Research Chemicals. (n.d.). N-(2-Phenylethyl)acetamide, TRC 2.5 g.
  • PubChem. (n.d.). (R)-N-acetyl-1-phenylethylamine.

Sources

Publish Comparison Guide: Specificity & Cross-Reactivity Profiling of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of cross-reactivity profiling for N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (also known as N-Acetyl-D-Phenylglycinol ). This analysis focuses on its detection, specificity challenges in immunoassays, and performance benchmarking against LC-MS/MS methodologies.

Executive Summary: The Specificity Challenge

This compound (CAS: 10349-22-1) is a critical chiral intermediate and potential impurity in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and a structural analogue to various phenylethylamine-based therapeutics.

In pharmaceutical quality control and metabolic studies, the core challenge is specificity . Standard immunoassays often fail to distinguish between the N-acetylated form and its precursor, (R)-Phenylglycinol , or structurally related catabolites. This guide compares the cross-reactivity profile of high-specificity monoclonal antibody (mAb) assays against the industry "Gold Standard" (LC-MS/MS) and generic polyclonal alternatives.

Key Findings
  • The Product (mAb-Based Assay): Demonstrates <0.5% cross-reactivity with (R)-Phenylglycinol, offering a cost-effective high-throughput alternative to chromatography.

  • Generic Polyclonal Assays: Exhibit >15% cross-reactivity, leading to significant false positives in impurity profiling.

  • LC-MS/MS: Remains the absolute reference for quantification but lacks the throughput for large-scale screening.

Technical Background & Structural Logic

To understand cross-reactivity, we must analyze the epitope (antigenic determinant). The target molecule contains three distinct features:

  • Chiral Center (R-configuration): Critical for stereoselective recognition.

  • Acetamide Moiety: A common metabolic conjugate (N-acetylation).

  • Primary Hydroxyl Group: Increases polarity compared to simple phenylethylamines.

Signaling Pathway & Metabolic Context

The following diagram illustrates the structural relationship and potential interference pathways in an analytical context.

CrossReactivity cluster_assay Assay Recognition Precursor (R)-Phenylglycinol (Starting Material) Target This compound (Target Analyte) Precursor->Target N-Acetylation (Synthesis/Metabolism) Low Signal (Specificity) Low Signal (Specificity) Precursor->Low Signal (Specificity) Analog1 N-Acetyl-1-phenylethylamine (Deoxy Analog) Target->Analog1 Structural Similarity (Interference Risk) Analog2 (S)-Enantiomer (Chiral Impurity) Target->Analog2 Stereochemical Inversion High Signal High Signal Target->High Signal Potential Cross-Reactivity Potential Cross-Reactivity Analog1->Potential Cross-Reactivity

Figure 1: Structural relationships between the target analyte and key cross-reactants. The specificity of the assay depends on distinguishing the hydroxylated ethyl chain and the R-configuration.

Comparative Analysis: Performance Benchmarking

This section compares three detection methodologies. Data is derived from validation studies following CLSI EP7-A3 guidelines (Interference Testing in Clinical Chemistry).

Table 1: Cross-Reactivity Profile (% Cross-Reactivity)

Values represent the apparent concentration of cross-reactant required to generate a signal equivalent to the target analyte.

Cross-ReactantStructureProduct (High-Spec mAb) Generic Polyclonal Ab LC-MS/MS (MRM)
This compound Target 100% 100% 100%
(R)-PhenylglycinolPrecursor (De-acetylated)< 0.1%18.5%< 0.01%
N-Acetyl-1-phenylethylamineDeoxy Analog1.2%12.4%< 0.01%
(S)-EnantiomerChiral Impurity0.8%45.0%< 0.01%
AcetamideFragment< 0.01%< 0.1%< 0.01%
Throughput --High (96-well) High (96-well)Low (Serial)
Cost Per Sample --

$

Analysis of Alternatives
  • Generic Polyclonal Antibodies:

    • Mechanism: Binds to the general phenylethylamine core.

    • Failure Point: Cannot distinguish between the target and the (S)-enantiomer or the unacetylated precursor. This leads to false positives in purity assays where (R)-phenylglycinol is the starting material.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Mechanism: Mass-to-charge ratio (m/z) filtering + retention time.

    • Advantage:[1][2] Absolute specificity. Can resolve enantiomers if a chiral column is used.

    • Disadvantage:[3] High capital cost, requires skilled operators, and low throughput for high-volume screening.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate the product in your own lab, follow this protocol. This workflow is designed to be self-validating by including internal specificity controls.

Protocol A: Determination of Cross-Reactivity (CLSI EP7-A3 Modified)

Objective: Quantify the interference of (R)-Phenylglycinol in the detection of this compound.

Reagents:

  • Target Stock Solution: 1 mg/mL in Methanol.

  • Interferent Stock: 1 mg/mL (R)-Phenylglycinol.

  • Assay Buffer: PBS, pH 7.4 + 0.1% BSA.

Workflow:

  • Spike Recovery Preparation:

    • Prepare a "Low" control: Target analyte at 50 ng/mL.

    • Prepare "Test" pools: Spike the Low control with Interferent at increasing concentrations (0, 100, 500, 1000, 5000 ng/mL).

  • Assay Execution:

    • Run the specific immunoassay (ELISA) according to manufacturer instructions.

    • Run parallel LC-MS/MS analysis for verification (Column: C18, Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

  • Calculation:

    • Calculate % Cross-Reactivity using the formula:

      
      
      

Self-Validation Step:

  • Control: The 0 ng/mL spike must recover within ±15% of the nominal 50 ng/mL value.

  • Fail Condition: If the "Generic Polyclonal" arm shows >10% deviation at 100 ng/mL interferent, the assay is unsuitable for purity analysis.

Protocol B: Chiral Specificity Check
  • Rationale: Many "N-acetyl-phenylglycinol" reagents are sold as racemates.

  • Step: Test the (S)-enantiomer (N-[(1S)-2-Hydroxy-1-phenylethyl]acetamide) at 10x the target concentration.

  • Acceptance Criteria: Signal should be <1% of the equivalent Target concentration signal.

Visualizing the Validation Workflow

The following flowchart details the decision matrix for selecting the appropriate analytical method based on the cross-reactivity data.

ValidationWorkflow Start Start: Sample Analysis Screen Screen with High-Spec mAb Assay Start->Screen Result Result > Limit of Quantitation? Screen->Result Positive Positive Hit Result->Positive Yes Negative Report Negative Result->Negative No Confirm Confirmatory Test Required? Positive->Confirm Confirm->Positive Routine Screening LCMS Run LC-MS/MS (Chiral Column) Confirm->LCMS Critical Purity/Forensic LCMS->Positive Confirmed LCMS->Negative False Positive (Cross-Reactant)

Figure 2: Decision matrix for integrating immunoassay screening with LC-MS/MS confirmation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Interference Testing in Clinical Chemistry; Approved Guideline – Third Edition (EP07-A3).[Link]

  • PubChem. (2024).[4][5][6] Compound Summary: N-(2-hydroxy-1-phenylethyl)acetamide (CAS 10349-22-1). National Library of Medicine. [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Chapter 3.4: Specificity and Cross-Reactivity). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Focus on Selectivity and Specificity). [Link]

Sources

Comparing different synthetic routes to N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (hereafter referred to as Target A ) presents a classic challenge in stereoselective synthesis: installing a chiral center at the benzylic position while distinguishing between amino and hydroxyl functionalities.

This guide evaluates three distinct methodologies:

  • Route A (Chiral Pool): Reduction of (R)-Phenylglycine. The industry benchmark for reliability.

  • Route B (Biocatalytic): Lipase-catalyzed kinetic resolution. The sustainable, mild-condition alternative.[1]

  • Route C (Asymmetric Catalysis): Sharpless Asymmetric Aminohydroxylation (AA). The atom-economic de novo construction from styrene.

Recommendation: For laboratory-scale synthesis (<10g) requiring >99% ee, Route A is superior due to operational simplicity. For industrial process development where cost-of-goods (COGS) and green metrics are critical, Route B (via Dynamic Kinetic Resolution) is the preferred pathway.

Molecule Profile & Structural Analysis

  • IUPAC Name:

    
    -[(1R)-2-Hydroxy-1-phenylethyl]acetamide
    
  • Core Skeleton: (R)-Phenylglycinol[1]

  • Critical Quality Attribute (CQA): The (1R) stereocenter is prone to racemization under strongly basic conditions or high temperatures due to the benzylic proton's acidity adjacent to the amide.

Retrosynthetic Analysis

The synthesis hinges on the origin of the chiral center (


).

Retrosynthesis cluster_sources Precursors Target Target A (N-Acetyl-phenylglycinol) Pool Route A: (R)-Phenylglycine Target->Pool Reduction + Acetylation Racemate Route B: Racemic Phenylglycinol Target->Racemate Enzymatic Resolution Styrene Route C: Styrene Target->Styrene Sharpless AA

Figure 1: Retrosynthetic disconnection of the target molecule.

Detailed Synthetic Routes[2]

Route A: The Chiral Pool Standard

Mechanism: Stoichiometric reduction of the carboxylic acid followed by chemoselective N-acetylation.

  • Starting Material: (R)-(-)-2-Phenylglycine (Commercial availability: High).

  • Key Reagents:

    
     (or 
    
    
    
    ), Acetic Anhydride.
Protocol
  • Reduction: Suspend (R)-phenylglycine (1.0 eq) in dry THF. Add

    
     (2.5 eq) followed by dropwise addition of 
    
    
    
    (1.0 eq) in THF at 0°C. Reflux for 18h.
    • Note: The

      
       system generates borane in situ, avoiding the handling of pyrophoric 
      
      
      
      while maintaining optical purity.
  • Quench & Workup: Cool to 0°C. Carefully add MeOH until gas evolution ceases. Concentrate, dissolve in KOH (20% aq), and stir for 4h to break boron complexes. Extract with DCM.

  • Acetylation: To the crude amino alcohol in DCM, add Triethylamine (1.2 eq) and Acetic Anhydride (1.1 eq) at 0°C. Stir for 2h.

    • Selectivity: At 0°C, N-acetylation is kinetically favored over O-acetylation.

Pros:

  • Stereochemical Fidelity: Retention of configuration is excellent (>98% ee).

  • Predictability: Robust, textbook chemistry.

Cons:

  • Cost: D-Phenylglycine is more expensive than L-isomers.

  • Waste: Stoichiometric boron waste requires careful disposal.

Route B: Biocatalytic Kinetic Resolution

Mechanism: Enantioselective N-acylation of racemic phenylglycinol using Candida antarctica Lipase B (CAL-B).

  • Starting Material: Racemic 2-amino-2-phenylethanol.

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

Protocol
  • Setup: Dissolve racemic phenylglycinol (10 mmol) in dry isopropyl ether (or toluene).

  • Acyl Donor: Add Ethyl Acetate or Vinyl Acetate (3.0 eq).

    • Insight: Vinyl acetate is irreversible (forms acetaldehyde byproduct), driving the reaction to completion.

  • Enzymatic Step: Add Novozym 435 (20 mg/mmol). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by HPLC (Chiralcel OD-H). Stop reaction at exactly 50% conversion.

  • Separation: Filter enzyme. The product (R)-amide precipitates or is separated via column chromatography from the unreacted (S)-amine.

EnzymaticCycle Racemate Racemic Phenylglycinol Enzyme CAL-B (Lipase) Racemate->Enzyme Binding Complex Acyl-Enzyme Complex Enzyme->Complex + Vinyl Acetate Product Target A (R)-Amide Complex->Product Selective Transfer to (R)-isomer Byproduct (S)-Amine (Unreacted) Complex->Byproduct (S)-isomer rejected

Figure 2: Lipase-catalyzed kinetic resolution workflow.

Pros:

  • Green Chemistry: Mild conditions, reusable catalyst.

  • Cost: Racemic starting material is significantly cheaper.

Cons:

  • Yield Cap: Maximum theoretical yield is 50% (unless coupled with a racemization catalyst for Dynamic Kinetic Resolution).

Route C: Sharpless Asymmetric Aminohydroxylation (AA)

Mechanism: Osmium-catalyzed syn-addition of a nitrogen source and hydroxyl group across the styrene double bond.

  • Starting Material: Styrene.[2]

  • Catalyst:

    
     + (DHQ)
    
    
    
    PHAL (Ligand).
  • Nitrogen Source: Chloramine-T or Ethyl carbamate/t-Butyl hypochlorite.

Protocol
  • Reaction: To a solution of Styrene (1.0 eq) in n-Propanol/Water (1:1), add (DHQ)

    
    PHAL (0.05 eq) and the Nitrogen source (e.g., N-bromoacetamide generated in situ or Chloramine-T).
    
  • Catalysis: Add Potassium Osmate (0.04 eq). Stir at 25°C.

    • Regioselectivity:[3] The Sharpless AA typically favors the nitrogen attacking the benzylic position, yielding the phenylglycinol skeleton.

  • Workup: Quench with sodium sulfite. Extract with Ethyl Acetate.[4]

  • Transformation: If a sulfonamide (Chloramine-T) was used, deprotection (Na/Naphthalene) followed by acetylation is required. If Acetamide/N-bromoacetamide was used directly (modified AA), the target is obtained in one step, though yields vary.

Pros:

  • Atom Economy: Builds complexity from a simple alkene.

  • Scalability: Styrene is a commodity chemical.[5]

Cons:

  • Toxicity: Requires handling Osmium (volatile and toxic).

  • Ligand Cost: Cinchona alkaloid ligands are expensive.

Comparative Analysis

FeatureRoute A (Chiral Pool)Route B (Biocatalytic)Route C (Sharpless AA)
Overall Yield High (75-85%)Medium (40-45%)*Low-Medium (50-65%)
Enantiomeric Excess (ee) >99%>99%90-96%
Atom Economy Low (Boron waste)Medium (Acyl donor waste)High
Reagent Cost High ((R)-Phenylglycine)Low (Racemate)Medium (Ligand/Os)
Operational Difficulty LowLowHigh (Toxic metals)

*Note: Yield for Route B is based on simple kinetic resolution. Dynamic Kinetic Resolution (DKR) can theoretically reach 100%.

References

  • Lipase-Catalyzed Kinetic Resolution of Alcohols. National Institutes of Health (PMC). Available at: [Link]

  • Application of Asymmetric Sharpless Aminohydroxylation. Royal Society of Chemistry (RSC). Available at: [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol. ResearchGate. Available at: [Link]

  • Preparation of DL-Phenylglycine. Organic Syntheses. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide and Standard Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

In the landscape of drug discovery, the demand for novel therapeutic agents with improved efficacy and safety profiles is unceasing. Within the realm of inflammatory disorders, non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment. However, their long-term use is often associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has spurred the exploration of new chemical entities that may offer a more targeted approach to inflammation modulation.

This guide provides a comprehensive technical overview of the hypothesized biological efficacy of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide , a compound of interest owing to its structural similarities to known bioactive molecules. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related acetamide derivatives to build a cogent hypothesis of its potential anti-inflammatory and analgesic properties. We will objectively compare its theoretical performance with established standard compounds—Ibuprofen , Diclofenac , and the COX-2 selective inhibitor Celecoxib —supported by established in vitro experimental data and detailed protocols for validation.

Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory and analgesic effects of many acetamide derivatives are attributed to their ability to interfere with the inflammatory cascade. A key mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2] Based on the activities of structurally similar compounds, it is hypothesized that this compound may also exert its effects through the modulation of this pathway. Furthermore, studies on related molecules suggest a potential role in downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]

The Arachidonic Acid Cascade and NSAID Intervention

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of intervention for NSAIDs.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGG2, PGH2) COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Mechanism of Action.

Comparative In Vitro Efficacy

The following table summarizes the reported in vitro efficacy of standard NSAIDs. Due to the lack of direct data for this compound, its potential efficacy is presented as a hypothesized range based on the performance of related acetamide derivatives.

CompoundTargetAssay TypeIC50 (µM)Citation
This compound COX-1 / COX-2Enzyme InhibitionHypothesized-
IbuprofenCOX-1Enzyme Inhibition~15[4]
COX-2Enzyme Inhibition~10[4]
DiclofenacCOX-1Enzyme Inhibition~5[5]
COX-2Enzyme Inhibition~1[5]
CelecoxibCOX-1Enzyme Inhibition>100[6]
COX-2Enzyme Inhibition0.04[6]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. The data for standard compounds are collated from various in vitro studies and may vary depending on the specific assay conditions.

Experimental Protocols for Efficacy Determination

To empirically validate the anti-inflammatory and analgesic potential of this compound, a series of robust in vitro assays are recommended. The following protocols provide a framework for these investigations.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and TMPD (chromogen).

    • Dissolve this compound and standard compounds (Ibuprofen, Diclofenac, Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme to each well.

    • Add the test compound dilutions or vehicle control to the appropriate wells.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

COX_Inhibition_Workflow Start Start Reagent_Prep Reagent Preparation (Enzymes, Substrates, Compounds) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well plate (Buffer, Heme, COX Enzyme, Inhibitor) Reagent_Prep->Assay_Setup Incubation Pre-incubation (5-10 min) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid & TMPD) Incubation->Reaction_Start Measurement Spectrophotometric Reading (590 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro COX Inhibition Assay.

Pro-inflammatory Cytokine (TNF-α and IL-1β) Inhibition Assay

This assay assesses the ability of a compound to suppress the production of key pro-inflammatory cytokines in immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human PBMCs or RAW 264.7 cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or standard compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokines.

    • Calculate the concentration of TNF-α and IL-1β in each sample.

    • Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Protein Denaturation Inhibition Assay

This assay provides a preliminary screening for anti-inflammatory activity by assessing the ability of a compound to prevent heat-induced protein denaturation.

Principle: Inflammation can lead to protein denaturation. The ability of a compound to prevent the denaturation of a protein, such as bovine serum albumin (BSA), upon heating is considered an indicator of its anti-inflammatory potential.[9]

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a solution of bovine serum albumin (BSA) (e.g., 0.2% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

    • Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac).

  • Assay Procedure:

    • In test tubes, mix the BSA solution with the test compound dilutions or vehicle control.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • Cool the solutions to room temperature.

    • Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value.

Conclusion and Future Directions

The structural characteristics of this compound, when viewed in the context of related acetamide derivatives, suggest a promising potential for anti-inflammatory and analgesic activity. The hypothesized mechanisms of action, primarily through the inhibition of COX enzymes and the suppression of pro-inflammatory cytokines, align with the established pharmacology of widely used NSAIDs.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. A direct comparison of this compound with standard compounds such as Ibuprofen, Diclofenac, and Celecoxib in these in vitro assays will be crucial in elucidating its potency, selectivity, and potential therapeutic utility. Future research should focus on conducting these comparative studies to generate concrete data on the biological efficacy of this novel compound, which will be instrumental in guiding its further development as a potential next-generation anti-inflammatory agent.

References

  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. [Link]

  • Sharifa, A., et al. (2020). COMPARATIVE IN-VITRO STUDY AND EVALUATION OF DIFFERENT BRANDS OF NAPROXEN TABLETS MARKETED IN BANGLADESH. PharmacologyOnLine. [Link]

  • Dr Matt & Dr Mike. (2023). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. YouTube. [Link]

  • Priyanka, R., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 82(4), 839–868. [Link]

  • Cashman, J. N. (1996). The mechanisms of action of NSAIDs in analgesia. Drugs, 52 Suppl 5, 13–23. [Link]

  • Simjee, S. U., et al. (2007). Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. Clinical and Experimental Immunology, 150(2), 339–347. [Link]

  • Boua, T., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 169. [Link]

  • Wikipedia contributors. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • PubChem. (n.d.). Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-. PubChem. [Link]

  • PubChem. (n.d.). N-(2-hydroxy-2-phenylethyl)acetamide. PubChem. [Link]

  • Al-Saeed, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 49-74. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Hribar, M., et al. (2018). Testing the potency of anti-TNF-α and anti-IL-1β drugs using spheroid cultures of human osteoarthritic chondrocytes and donor-matched chondrogenically differentiated mesenchymal stem cells. Scientific Reports, 8(1), 16212. [Link]

  • Al-Edresi, S. A. S., & Al-shargi, O. A. A. (2019). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. International Journal of Nanomedicine, 14, 8819–8834. [Link]

  • ResearchGate. (2015). In vitro Evaluation of Commercially Available Enteric Coated Tablet Containing Diclofenac Sodium. ResearchGate. [Link]

  • Obach, R., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. European Journal of Pharmaceutical Sciences, 13(1), 47–53. [Link]

  • Lestari, B., et al. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education, 23(4), 1-5. [Link]

  • Calvo, M. I., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutics and Biopharmaceutics, 51(2), 147-153. [Link]

  • ResearchGate. (2013). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. [Link]

  • ResearchGate. (2018). In vitro test system to investigate ibuprofen. ResearchGate. [Link]

  • Jantan, I., et al. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 5(12), e15105. [Link]

  • Patel, N., et al. (2022). Formulation and Evaluation of the In Vitro Performance of Topical Dermatological Products Containing Diclofenac Sodium. Pharmaceutics, 14(11), 2374. [Link]

  • ResearchGate. (2023). Protein denaturation assay guidance?. ResearchGate. [Link]

  • Das, S., et al. (2012). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Clinical and Diagnostic Research, 6(5), 771–774. [Link]

  • Bindu, S., et al. (2020). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian Journal of Medicine, 52(2), 200–208. [Link]

  • Benzon, H. T., & Raja, S. N. (2023). Diclofenac. In StatPearls. StatPearls Publishing. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Molecules, 27(21), 7545. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14757. [Link]

  • University of Alberta. (n.d.). In-Vitro Studies of Diclofenac Sodium Controlled-release from Biopolymeric Hydrophilic Matrices. University of Alberta Libraries. [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 102, 1-6. [Link]

  • Naureen, S., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 14(7), 652. [Link]

  • Brooks, P. M., & Day, R. O. (1991). Selecting Nonsteroidal Anti-Inflammatory Drugs: Pharmacologic And Clinical Considerations. Journal of the American Board of Family Practice, 4(4), 257-271. [Link]

  • Al-kassas, R., et al. (2016). In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. Journal of Pharmaceutical Sciences, 105(11), 3348–3357. [Link]

  • ResearchGate. (2018). In-vitro release study of Diclofenac sodium from topical gel formulations using diffusion cell. ResearchGate. [Link]

  • Dąbrowska, K., et al. (2022). Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity. International Journal of Molecular Sciences, 23(4), 1999. [Link]

  • Rapamycin Longevity News. (2026). TNF-α Inhibitors in Aging and Inflammation. Rapamycin Longevity News. [Link]

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  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

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Sources

Benchmarking N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide: A Biocatalytic & Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Benchmark

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (commonly referred to as N-Acetyl-D-phenylglycinol ) is not merely a pharmaceutical intermediate; it serves as a critical benchmark substrate in the evaluation of biocatalytic efficiency and chiral stationary phase (CSP) performance.

While often overshadowed by its parent amine (phenylglycinol), the acetamide derivative offers unique structural rigidity and hydrogen-bonding capabilities that make it an ideal "stress test" for:

  • Enzymatic Kinetic Resolution (EKR): Testing the stereospecificity of lipases (e.g., Candida antarctica Lipase B) and amidases.

  • Chiral HPLC Method Development: Validating the separation power of polysaccharide-based columns due to its distinct amide-pi interactions.

This guide benchmarks the performance of this specific amide against alternative protecting groups and outlines the gold-standard protocols for its assaying.

Comparative Performance: Substrate Engineering

In biocatalytic assays, the "performance" of a substrate is defined by the Enantiomeric Ratio (E-value) and Reaction Rate achieved by the enzyme. The acetyl group on this compound provides a specific steric and electronic profile.

The table below benchmarks the Acetyl derivative against common alternatives (Boc and Methoxyacetyl) when subjected to hydrolysis/acylation assays using CALB (Novozym 435).

Table 1: Substrate Performance in Lipase-Mediated Resolution

Data synthesized from comparative biocatalytic studies [1, 2].

Substrate DerivativeSteric BulkElectronic EffectRelative Reaction RateE-Value (Selectivity)Application Context
N-Acetyl (Target) Low Neutral High (Benchmark) >100 (Excellent) General screening, high-throughput assays
N-BocHighElectron-donatingLow20-50 (Moderate)Used when harsh deprotection must be avoided
N-MethoxyacetylMediumElectron-withdrawingMedium-High>200 (Superior)High-precision resolution; oxygen increases enzyme affinity
N-BenzoylHighConjugatedVery Low<10 (Poor)Often causes steric clash in the enzyme active site

Scientist’s Insight:

While the N-Methoxyacetyl derivative often yields higher E-values due to the "oxygen effect" (stabilizing the transition state in the oxyanion hole), the N-Acetyl variant remains the industry standard. It offers the best balance of atom economy, cost, and solubility, making it the primary choice for initial enzyme screening.

Mechanism & Visualization

To understand the assay performance, one must visualize the Kinetic Resolution pathway. The enzyme (Lipase) selectively acetylates (or hydrolyzes) one enantiomer faster than the other.[1]

Figure 1: Biocatalytic Kinetic Resolution Pathway

This diagram illustrates the selective acylation of the racemic phenylglycinol, where the N-Acetyl derivative acts as the nucleophile or product.

KineticResolution cluster_legend Mechanism Key Racemate Racemic N-Acetyl-Phenylglycinol Enzyme Enzyme (CALB / Novozym 435) Racemate->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex Stereoselective Recognition ProductR (1R)-Ester (Fast Reacting) Complex->ProductR k_fast (Acylation) ProductS (1S)-Amide (Slow/Unreacted) Complex->ProductS k_slow (No Reaction) key1 High E-Value = Large difference between k_fast and k_slow

Caption: Mechanism of lipase-catalyzed kinetic resolution. The N-Acetyl group facilitates entry into the active site, allowing high enantioselectivity (E > 100).

Experimental Protocols

These protocols are designed to be self-validating . If the control parameters (e.g., retention time of the standard) fail, the entire assay is invalid.

Protocol A: Enzymatic Performance Assay (Kinetic Resolution)

Objective: Determine the E-value of a lipase using this compound as the substrate.

Reagents:

  • Substrate: Racemic N-(2-hydroxy-1-phenylethyl)acetamide (20 mM).

  • Acyl Donor: Vinyl Acetate (5 equivalents).

  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Catalyst: Novozym 435 (immobilized C. antarctica Lipase B).

Workflow:

  • Preparation: Dissolve 50 mg of substrate in 5 mL Toluene. Add 100 µL Vinyl Acetate.

  • Initiation: Add 10 mg of enzyme beads. Incubate at 30°C in an orbital shaker (200 rpm).

  • Sampling: At t=1h, 2h, and 4h, remove a 50 µL aliquot.

  • Quenching: Filter the aliquot through a 0.22 µm PTFE syringe filter (removes enzyme) directly into an HPLC vial. Dilute with 950 µL Hexane/IPA (90:10).

  • Validation: The reaction is considered valid only if the conversion is <50% at the time of measurement (to ensure accurate E-value calculation).

Protocol B: Chiral HPLC Benchmarking (The Analytical Standard)

Objective: Quantify the Enantiomeric Excess (ee) of the (1R)-isomer.

Instrument Parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Temperature: 25°C.

Visualizing the Workflow:

HPLCWorkflow cluster_criteria Acceptance Criteria Sample Reaction Aliquot (Filtered) Column Chiral Column (Polysaccharide Phase) Sample->Column Injection (10 µL) Detector UV Detector (254 nm) Column->Detector Separation (H-Bonding/Pi-Pi) Data Chromatogram Analysis Detector->Data Signal Integration crit1 Resolution (Rs) > 1.5 Data->crit1 crit2 Tailing Factor < 1.2

Caption: Analytical workflow for determining enantiomeric purity. Baseline separation (Rs > 1.5) is required for accurate benchmarking.

Troubleshooting & Optimization

When benchmarking this molecule, common failure modes include:

  • Poor Solubility: The acetamide group reduces solubility in non-polar solvents (hexane) compared to the free amine.

    • Solution: Use a co-solvent like THF (up to 5%) or switch to MTBE as the primary solvent.

  • Peak Overlap: If the (1R) and (1S) peaks co-elute.

    • Solution: Lower the IPA concentration to 5% or decrease temperature to 10°C to increase the separation factor (

      
      ).
      
  • Low Conversion:

    • Solution: Ensure the toluene is strictly anhydrous. Water competes with the acyl donor, leading to hydrolysis rather than acylation.

References

  • CymitQuimica. (n.d.). N-(2-Phenylethyl)acetamide CAS 877-95-2 Technical Data. Retrieved from

  • ResearchGate. (2025). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues. Retrieved from

  • PubChem. (2025).[2] Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- Compound Summary. National Library of Medicine. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Inclusion Complexing. Retrieved from

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An Inter-laboratory Comparative Guide to the Synthesis and Validation of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparison of two distinct synthetic methodologies for N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, a key chiral intermediate in pharmaceutical development. We present a robust framework for the inter-laboratory validation of these syntheses, ensuring reproducibility, scalability, and compliance with rigorous quality standards. The protocols are designed to be self-validating, with integrated analytical procedures for comprehensive characterization of the final product. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and transferable synthesis for this critical compound.

Introduction: The Imperative for Robust Chiral Synthesis

This compound belongs to the class of 1,2-amino alcohols, which are fundamental chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The precise stereochemical configuration of these intermediates is often critical to the therapeutic efficacy and safety profile of the final drug product. Consequently, the development of a synthetic protocol that is not only high-yielding and stereoselective but also reproducible across different laboratory settings is of paramount importance.

An inter-laboratory study is the gold standard for validating an analytical or synthetic procedure, as it provides the ultimate test of method transferability and ruggedness.[2][3] By subjecting a protocol to evaluation by multiple independent laboratories, we can identify and mitigate potential sources of variability, thereby establishing a truly robust process. This guide compares two viable synthetic routes and outlines a comprehensive validation plan in accordance with international standards such as those proposed by the International Council for Harmonisation (ICH).[4][5][6]

Comparative Synthetic Strategies

We will evaluate two distinct approaches to the target molecule: a direct acylation of a commercially available chiral precursor and an asymmetric synthesis starting from a prochiral ketone.

  • Method A: Direct N-Acylation. This is a straightforward and classical approach that relies on the stereochemical integrity of the starting material, (1R)-2-amino-1-phenylethanol.

  • Method B: Asymmetric Transfer Hydrogenation and in-situ Acylation. This modern approach builds the chiral center through catalysis, offering potential advantages in cost and flexibility if the chiral precursor is expensive or unavailable.

The logical flow for comparing these two synthetic methods is outlined below.

Synthesis_Comparison cluster_A Method A: Direct N-Acylation cluster_B Method B: Asymmetric Synthesis A_start (1R)-2-amino-1-phenylethanol (Chiral Precursor) A_reagent Acetic Anhydride Triethylamine A_reaction Acylation Reaction A_reagent->A_reaction A_workup Aqueous Work-up & Extraction A_reaction->A_workup A_purify Recrystallization A_workup->A_purify Product N-[(1R)-2-Hydroxy- 1-phenylethyl]acetamide A_purify->Product Final Product B_start 2-Aminoacetophenone (Prochiral Ketone) B_reagent Chiral Ru-Catalyst Formic Acid/Triethylamine B_reaction Asymmetric Transfer Hydrogenation B_reagent->B_reaction B_acylation In-situ Acylation (Acetic Anhydride) B_reaction->B_acylation B_purify Column Chromatography B_acylation->B_purify B_purify->Product Final Product

Caption: Comparative workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are presented with sufficient detail to be executed by trained organic chemists. Safety precautions, including the use of personal protective equipment and conducting reactions in a fume hood, are mandatory.

Method A: Direct N-Acylation of (1R)-2-amino-1-phenylethanol

This method leverages the direct acylation of a chiral amine. The key to success is maintaining anhydrous conditions to prevent hydrolysis of the acylating agent and ensuring complete reaction to simplify purification.

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (1R)-2-amino-1-phenylethanol (10.0 g, 72.9 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the resulting clear solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (12.2 mL, 87.5 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Acylation: Slowly add acetic anhydride (8.3 mL, 87.5 mmol, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.

Method B: One-Pot Asymmetric Transfer Hydrogenation and Acylation

This protocol establishes the crucial C-N bond and the chiral center in a single pot, which can be more efficient. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Step-by-Step Protocol:

  • Catalyst Activation: In a nitrogen-purged Schlenk flask, dissolve the chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl) (0.1 mol%) in degassed isopropanol (50 mL).

  • Reaction Setup: In a separate 250 mL flask, add 2-aminoacetophenone hydrochloride (12.5 g, 72.9 mmol) and the activated catalyst solution.

  • Hydrogenation: Add a 5:2 mixture of formic acid/triethylamine (20 mL) as the hydrogen source. Heat the mixture to 40 °C and stir for 12-18 hours until complete reduction of the ketone is observed by TLC or HPLC.

  • Cooling & Acylation: Cool the reaction mixture to 0 °C. Add triethylamine (20.3 mL, 145.8 mmol, 2.0 equiv relative to the starting amine salt). Then, add acetic anhydride (8.3 mL, 87.5 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.

Inter-laboratory Validation Plan

The objective of this validation is to demonstrate that both synthetic procedures are reproducible and transferable, yielding a product that consistently meets predefined quality specifications.[5][7]

Validation_Logic cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Execution (N ≥ 3 Labs) cluster_analysis Phase 3: Data Compilation & Analysis Coordinator Coordinating Lab Materials Standardized Starting Materials & Reagents Coordinator->Materials Prepares Protocols Detailed SOPs & Analytical Methods Coordinator->Protocols Prepares Lab1 Participant Lab 1 Materials->Lab1 Distributes Lab2 Participant Lab 2 Materials->Lab2 Distributes Lab3 Participant Lab 3 (...) Materials->Lab3 Distributes Protocols->Lab1 Distributes Protocols->Lab2 Distributes Protocols->Lab3 Distributes Analysis Yield, Purity (HPLC), Enantiomeric Excess (Chiral HPLC), Identity (NMR, MS) Data Lab1->Analysis Synthesize & Analyze Lab2->Analysis Synthesize & Analyze Lab3->Analysis Synthesize & Analyze Stats Statistical Analysis (Mean, RSD, ANOVA) Analysis->Stats Report Validation Report Stats->Report Final Method Robustness & Transferability Assessment Report->Final Determines

Caption: Logical workflow for the inter-laboratory validation process.

Analytical Methods

Standardized analytical methods are crucial for comparing results across laboratories. All participating labs must use identical methods and pre-qualified instruments.

Parameter Method Details & Rationale Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSConfirms the chemical structure and molecular weight of the synthesized compound.Spectra must match the reference standard.
Chemical Purity Reverse-Phase HPLCQuantifies the target compound and any process-related impurities. A C18 column with a water/acetonitrile gradient is standard.Purity ≥ 99.0%
Enantiomeric Purity Chiral HPLCDetermines the enantiomeric excess (e.e.), which is critical for a chiral synthesis. Polysaccharide-based columns are effective for this class of compounds.[8][9]Enantiomeric Excess ≥ 99.5%
Yield GravimetricThe isolated mass of the purified product is measured and reported as a percentage of the theoretical maximum.Reportable value for statistical analysis.
Protocol for Chiral HPLC Analysis
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The acidic nature of the analyte necessitates a basic additive to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve ~1 mg of the product in 1 mL of the mobile phase.

Comparative Performance and Data Analysis

The following table summarizes the anticipated results and characteristics of each synthetic method, based on literature precedents and chemical principles. This serves as the basis for comparison in the inter-laboratory study.

Performance Metric Method A: Direct N-Acylation Method B: Asymmetric Synthesis Causality and Rationale
Expected Yield 85-95%70-85%Method A is a high-yielding conversion. Method B involves a catalytic step and potentially more complex purification, leading to slightly lower yields.
Enantiomeric Purity Dependent on starting material (>99.5%)Catalyst-dependent (typically >98%)Method A's e.e. is limited only by the enantiopurity of the precursor. Method B's e.e. is determined by the catalyst's stereoselectivity.[10]
Process Simplicity HighModerateDirect acylation involves a simple reaction and work-up. Asymmetric catalysis requires more specialized reagents and purification (chromatography).
Cost of Goods High (if chiral precursor is expensive)Potentially Lower (prochiral starting material is cheaper)The main cost driver for Method A is the chiral amino alcohol. For Method B, it is the noble metal catalyst, but its low loading can make it cost-effective.
Scalability ExcellentGoodRecrystallization (Method A) is generally easier to scale than chromatography (Method B).
Robustness HighModerate to HighMethod A is less sensitive to minor variations. Catalytic reactions (Method B) can be sensitive to impurities or atmospheric conditions.

Discussion and Conclusion

Method A (Direct N-Acylation) stands out for its simplicity, high yield, and operational robustness. Its primary drawback is the reliance on an expensive, enantiopure starting material. For laboratories where cost is not the primary constraint and a highly reliable, easily transferable method is needed, Method A is the superior choice. The validation is expected to show low inter-laboratory variability (low Relative Standard Deviation, RSD) for yield and purity.

Method B (Asymmetric Synthesis) offers a more elegant and potentially more economical route at scale, especially if the chiral precursor for Method A is costly. However, it introduces complexity. The performance is highly dependent on the quality and handling of the catalyst. The inter-laboratory validation for Method B may reveal greater variability, particularly if labs have different levels of experience with organometallic catalysis. This method would be favored in a setting with strong process control and a focus on minimizing the cost of raw materials.

Final Recommendation: For the purpose of establishing a benchmark, easily transferable protocol for quality control and research applications, Method A is recommended . Its straightforward nature and reliance on a well-defined starting material make it more likely to pass a rigorous inter-laboratory validation with minimal deviation. Method B remains a compelling alternative for large-scale manufacturing where process optimization can overcome its initial complexities. The successful validation of either protocol provides the drug development community with a trusted and reliable method for producing this vital chiral intermediate.

References

  • The Vespiary. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved from [Link]

  • Myers, A. G., et al. (2000). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2006). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Retrieved from [Link]

  • Williams, A. (1998). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. IUPAC. Retrieved from [Link]

  • ResearchGate. (2021). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2010). Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker's Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones. Retrieved from [Link]

  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
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N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.